BW 348U87
Beschreibung
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6S2/c1-10(12-7-4-5-9-17-12)19-21-15(24)22-20-14(23)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKOELWSMRYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Cl)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127142-14-7 | |
| Record name | Compound 348U87 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BW-348U87 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90OV2WY8JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BW 348U87
Introduction
BW 348U87, also known as BW B70C, is a potent inhibitor of the 5-lipoxygenase (5-LO) enzyme. As a member of the N-hydroxyurea class of compounds, its primary mechanism of action is the targeted disruption of the synthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] Leukotrienes play a significant role in the pathophysiology of a range of inflammatory diseases, including asthma and allergic rhinitis.[1][2] This document provides a detailed overview of the molecular mechanism, quantitative inhibitory data, and relevant experimental protocols for this compound.
Core Mechanism of Action: Inhibition of 5-Lipoxygenase
The primary molecular target of this compound is the enzyme 5-lipoxygenase. This enzyme is a critical component in the metabolic cascade that converts arachidonic acid into various leukotrienes.[1][3] The leukotriene family is broadly divided into two classes with distinct biological functions: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] LTB4 is a powerful chemoattractant for neutrophils, while the cysteinyl leukotrienes are potent bronchoconstrictors and increase vascular permeability.[4][5]
This compound functions as an iron-chelating, redox-type inhibitor of 5-lipoxygenase.[1] The catalytic activity of 5-lipoxygenase is dependent on a non-heme iron atom within its active site. This compound, through its N-hydroxyurea functional group, chelates this iron atom, thereby inactivating the enzyme and preventing the initial step in leukotriene biosynthesis: the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1] By inhibiting 5-lipoxygenase, this compound effectively halts the production of all downstream leukotrienes, including both LTB4 and the cysteinyl leukotrienes.[1]
Signaling Pathway: Leukotriene Synthesis and Inhibition by this compound
Quantitative Data: In Vitro Inhibitory Potency
The inhibitory activity of this compound has been quantified against its primary target, 5-lipoxygenase, as well as other related enzymes to assess its selectivity.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound (BW B70C) | 5-Lipoxygenase | ~ 0.2 µM | [1] |
| This compound (BW B70C) | 15-Lipoxygenase (rabbit reticulocyte) | ~ 30 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
1. In Vitro Assay for 5-Lipoxygenase Inhibition in Human Polymorphonuclear Leukocytes (PMNs)
This protocol is adapted from methodologies used to assess the inhibition of the 5-lipoxygenase pathway in human neutrophils.[6]
Objective: To determine the IC50 value of this compound for the inhibition of LTB4 and 5-HETE synthesis in human PMNs.
Materials:
-
Ficoll-Paque for PMN isolation
-
Hanks' Balanced Salt Solution (HBSS)
-
[1-¹⁴C]arachidonic acid
-
Calcium ionophore A23187
-
This compound
-
Ethyl acetate for extraction
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter or autoradiography equipment
Methodology:
-
Isolation of Human PMNs: Isolate PMNs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Radiolabeling of PMNs: Resuspend the purified PMNs in HBSS and incubate with [1-¹⁴C]arachidonic acid to allow for its incorporation into cellular phospholipids until a steady state is achieved (approximately 5 hours).
-
Pre-incubation with Inhibitor: Wash the radiolabeled PMNs to remove excess unincorporated arachidonic acid. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 15-30 minutes) at 37°C.
-
Cellular Activation: Initiate the synthesis of leukotrienes by adding the calcium ionophore A23187 to the cell suspension. This stimulates the release of the incorporated [1-¹⁴C]arachidonic acid and its subsequent metabolism by 5-lipoxygenase.
-
Extraction of Eicosanoids: After a defined incubation period (e.g., 5-10 minutes), terminate the reaction by acidifying the medium and adding a solvent like ethyl acetate to extract the lipid mediators.
-
Separation and Quantification: Concentrate the extracted lipids and spot them onto a TLC plate. Develop the chromatogram using an appropriate solvent system to separate the different eicosanoids (e.g., LTB4, 5-HETE, and un-metabolized arachidonic acid).
-
Data Analysis: Quantify the amount of radiolabeled LTB4 and 5-HETE in each lane using autoradiography followed by densitometry, or by scraping the corresponding bands from the TLC plate and measuring the radioactivity with a scintillation counter.
-
IC50 Determination: Plot the percentage of inhibition of LTB4 and 5-HETE synthesis against the concentration of this compound. The IC50 value is the concentration of the compound that produces 50% inhibition.
Workflow: In Vitro 5-LO Inhibition Assay
This compound is a potent and selective inhibitor of 5-lipoxygenase, acting through an iron-chelating mechanism at the enzyme's active site. By blocking the synthesis of both LTB4 and the cysteinyl leukotrienes, it demonstrates significant potential in modulating inflammatory responses. The quantitative data underscores its high potency for 5-lipoxygenase. The described experimental protocol provides a robust framework for assessing the in vitro efficacy of this and similar compounds, which is a critical step in the drug development process for novel anti-inflammatory agents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cysteinyl Leukotrienes in Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of leukotriene B(4) in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the chemical structure of BW 348U87?
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
BW 348U87 is a potent, non-peptidic inhibitor of ribonucleotide reductase. Its systematic chemical name is 2-[1-(2-chlorophenyl)methylidene]-N-[2-(aminocarbothioyl)hydrazinyl]hydrazinecarbothioamide.
| Identifier | Value |
| IUPAC Name | 2-[1-(2-chlorophenyl)methylidene]-N-[2-(aminocarbothioyl)hydrazinyl]hydrazinecarbothioamide |
| CAS Number | 127142-14-7 |
| Molecular Formula | C15H15ClN6S2 |
| Molecular Weight | 378.9 g/mol |
| SMILES | S=C(NN=C(C1=NC=CC=C1)C)NNC(=S)NC2=CC=CC=C2Cl |
Mechanism of Action
This compound functions as a ribonucleotide reductase inhibitor. Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By inhibiting this enzyme, this compound effectively depletes the pool of deoxyribonucleoside triphosphates (dNTPs) necessary for DNA replication. This disruption of DNA synthesis leads to the arrest of cell proliferation. This mechanism of action makes it a compound of interest for antiviral and anticancer research.
Experimental Data
Published research on this compound has demonstrated its potential as a potentiator of antiviral agents. The following table summarizes key in vivo efficacy data from a study evaluating its effect in combination with Acyclovir on herpes simplex virus (HSV) infections.
| Experimental Model | Treatment Group | Mean Lesion Score (Day 5) | % Inhibition of Lesion Development |
| HSV-1 infected athymic nude mice | Vehicle Control | 3.8 | - |
| Acyclovir (10 mg/kg) | 2.5 | 34% | |
| This compound (10 mg/kg) | 3.2 | 16% | |
| Acyclovir (10 mg/kg) + this compound (10 mg/kg) | 1.2 | 68% |
Experimental Protocols
In Vivo HSV-1 Efficacy Model
A detailed methodology for assessing the in vivo efficacy of this compound in combination with Acyclovir against HSV-1 infection in an athymic nude mouse model is as follows:
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Virus Inoculation: Mice are lightly scratched on the dorsal flank, and a 20 µL suspension of HSV-1 (strain E-377) containing 1 x 10^6 plaque-forming units (PFU) is applied to the scarified area.
-
Compound Administration:
-
This compound is prepared in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water.
-
Acyclovir is dissolved in sterile water.
-
Treatments are administered orally (p.o.) twice daily (b.i.d.) for five consecutive days, starting 24 hours post-infection.
-
-
Efficacy Assessment:
-
Lesion development is scored daily for 10 days using the following scale:
-
0 = No lesion
-
1 = Few vesicles
-
2 = Multiple vesicles
-
3 = Ulceration
-
4 = Severe ulceration with zosteriform spread
-
-
The mean lesion score for each treatment group is calculated.
-
The percentage inhibition of lesion development is determined by comparing the mean lesion scores of the treated groups to the vehicle control group.
-
Ribonucleotide Reductase Inhibition Assay (General Protocol)
While a specific protocol for this compound is not publicly available, a general method for assessing the inhibition of ribonucleotide reductase is as follows:
-
Enzyme Preparation: Partially purified ribonucleotide reductase is obtained from a suitable source (e.g., calf thymus, HeLa cells).
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme, a ribonucleoside diphosphate substrate (e.g., CDP, ADP), a cofactor (e.g., ATP), a reducing agent (e.g., dithiothreitol), and a buffer system to maintain pH.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination and Analysis: The reaction is stopped, and the amount of deoxyribonucleotide product formed is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
The primary cellular impact of this compound is the inhibition of ribonucleotide reductase, which directly affects the DNA synthesis pathway. The logical workflow for evaluating a ribonucleotide reductase inhibitor like this compound is depicted below.
Caption: Experimental workflow for the evaluation of this compound.
The signaling pathway directly impacted by this compound is the de novo synthesis of deoxyribonucleotides. The diagram below illustrates this pathway and the point of inhibition.
Caption: Inhibition of the de novo DNA synthesis pathway by this compound.
The Rise and Fall of a Synergistic Antiviral: A Technical History of BW 348U87
Research Triangle Park, NC - In the late 1980s and early 1990s, a promising antiviral candidate, BW 348U87, emerged from the laboratories of Burroughs Wellcome Co. This potent inactivator of herpes simplex virus (HSV) ribonucleotide reductase showed significant promise in potentiating the activity of the cornerstone antiviral drug, acyclovir. This in-depth guide chronicles the discovery, development, and eventual discontinuation of this compound, offering a technical overview for researchers, scientists, and drug development professionals.
Discovery and Initial Synthesis
This compound, chemically identified as 2-acetylpyridine 5-[(2-chloroanilino)thiocarbonyl]thiocarbonohydrazone, was synthesized as part of a series of 2-acetylpyridine thiocarbonohydrazones with the goal of developing potent and selective inhibitors of HSV ribonucleotide reductase. The synthesis, a multi-step process, is outlined below.
Synthetic Pathway of 2-Acetylpyridine Thiocarbonohydrazones
The core of the discovery lay in the strategic chemical modifications to enhance potency and selectivity for the viral enzyme over its human counterpart. Researchers at Burroughs Wellcome systematically synthesized and evaluated a series of these compounds, leading to the identification of this compound as a particularly promising candidate.
Mechanism of Action: A Synergistic Approach
This compound's primary mechanism of action is the irreversible inactivation of ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. HSV encodes its own ribonucleotide reductase, which is distinct from the host cell's enzyme, providing a specific target for antiviral therapy.
By inhibiting the viral ribonucleotide reductase, this compound depletes the pool of deoxyribonucleotides available for viral DNA replication. This action is synergistic with acyclovir, which, once phosphorylated by the viral thymidine kinase, acts as a chain terminator during DNA synthesis. The combination of reduced DNA building blocks and chain termination proved to be a powerful antiviral strategy, particularly against acyclovir-resistant HSV strains.
Signaling Pathway of HSV DNA Replication Inhibition
Preclinical Development and Efficacy
Extensive preclinical studies were conducted to evaluate the efficacy and safety of this compound, both alone and in combination with acyclovir.
In Vitro Studies
In Vivo Animal Studies
In vivo studies in murine models of cutaneous HSV-1 infection demonstrated the potentiation of acyclovir's antiviral activity by this compound. The combination therapy was effective against both wild-type and acyclovir-resistant strains of HSV.
| Study Model | Treatment Group | Observed Outcome |
| Murine Cutaneous HSV-1 | Acyclovir alone | Moderate reduction in lesion scores |
| This compound alone | Minimal antiviral effect | |
| Acyclovir + this compound | Significant reduction in lesion scores and improved healing |
Table 1: Summary of In Vivo Efficacy Data
Toxicology Studies
Initial toxicological assessments were crucial. While a related compound had shown hematological toxicity at high oral doses in rats, this compound was found to have a more favorable safety profile in this regard, making it a more promising candidate for further development.
Clinical Investigation and Discontinuation
The promising preclinical data led to the initiation of a pilot clinical study. A topical formulation containing 3% this compound and 5% acyclovir was evaluated in a small cohort of ten HIV-infected patients with acyclovir-resistant anogenital HSV infections.
The lack of clinical efficacy in this challenging patient population, coupled with the complexities of developing a combination therapy, likely contributed to the decision by Burroughs Wellcome to discontinue the development of this compound.
Experimental Protocols
Synthesis of 2-acetylpyridine 5-[(2-chloroanilino)thiocarbonyl]thiocarbonohydrazone (this compound)
The general procedure for the synthesis of the 2-acetylpyridine thiocarbonohydrazone series involved a two-step process:
-
Condensation: 2-Acetylpyridine is condensed with thiocarbonohydrazide.
-
Treatment: The resulting intermediate is then treated with an appropriate isothiocyanate, in the case of this compound, 2-chlorophenyl isothiocyanate.
Detailed reaction conditions, including solvents, temperatures, and purification methods, would be outlined in the original medicinal chemistry publications.
Ribonucleotide Reductase Inhibition Assay
The assay to determine the inactivation of HSV ribonucleotide reductase typically involves the following steps:
-
Enzyme Preparation: Purification of HSV-1 ribonucleotide reductase from infected cells.
-
Incubation: The purified enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound).
-
Substrate Addition: A radiolabeled ribonucleotide substrate (e.g., [¹⁴C]CDP) is added.
-
Activity Measurement: The conversion of the radiolabeled ribonucleotide to a deoxyribonucleotide is measured over time, typically by HPLC or other chromatographic methods.
-
Data Analysis: The rate of inactivation is determined by analyzing the decrease in enzyme activity at different inhibitor concentrations and incubation times.
In Vivo Murine Model of Cutaneous HSV-1 Infection
A standard protocol for this type of study is as follows:
-
Animal Model: Hairless mice are typically used.
-
Infection: The flank skin of the mice is abraded, and a suspension of HSV-1 is applied.
-
Treatment: Topical application of the test compounds (e.g., acyclovir, this compound, or the combination) in a suitable vehicle is initiated at a specified time post-infection and continued for a defined period.
-
Evaluation: Lesion scores are recorded daily based on a predefined scale (e.g., 0 = no lesion, 4 = severe ulceration). Viral titers from skin samples may also be determined.
-
Endpoint: The primary endpoints are typically the mean lesion score over the course of the infection and the time to healing.
Hematological Toxicity Study in Rats
A general protocol for a sub-chronic oral toxicity study in rats to assess hematological parameters would include:
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Dosing: Daily oral administration of the test compound at multiple dose levels for a specified period (e.g., 28 days).
-
Blood Collection: Blood samples are collected at baseline and at the end of the study.
-
Hematological Analysis: A complete blood count (CBC) is performed to measure parameters such as red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, and platelet count.
-
Data Analysis: The hematological parameters of the treated groups are compared to a control group to identify any significant toxic effects.
Conclusion
The story of this compound is a compelling example of rational drug design and the challenges of translating promising preclinical findings into clinical success. While the synergistic approach of combining a ribonucleotide reductase inhibitor with a DNA polymerase inhibitor was scientifically sound and demonstrated efficacy in preclinical models, the compound ultimately failed to show significant benefit in a clinical setting for acyclovir-resistant HSV in a specific, highly immunocompromised patient population. The history of this compound serves as a valuable case study in the complexities of antiviral drug development.
Unveiling the Pharmacological Profile of BW 348U87: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 348U87 is a synthetic compound identified as a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a particular focus on its synergistic antiviral activity when combined with acyclovir against Herpes Simplex Virus (HSV). While clinical development of this specific compound appears limited, the principles of its mechanism of action remain highly relevant in the ongoing pursuit of novel antiviral and anticancer therapies.
Core Pharmacological Properties
Mechanism of Action
The primary pharmacological target of this compound is the enzyme ribonucleotide reductase. By inhibiting this enzyme, this compound disrupts the synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. This inhibition leads to an imbalance in the cellular dNTP pools, which can arrest cell proliferation and inhibit viral replication.
The synergistic antiviral effect of this compound with acyclovir is a key aspect of its pharmacological profile.[1] Acyclovir, a nucleoside analog, is first phosphorylated by viral thymidine kinase and then further by host cell kinases to its active triphosphate form, acyclovir triphosphate (ACV-TP). ACV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to chain termination and inhibition of viral replication.
This compound enhances the efficacy of acyclovir by depleting the intracellular pool of dGTP. With lower concentrations of the competing natural substrate, the probability of ACV-TP being incorporated by the viral DNA polymerase is significantly increased, leading to a more potent antiviral effect. This synergy is particularly relevant for acyclovir-resistant HSV strains that may have altered thymidine kinase or DNA polymerase.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a general workflow for evaluating the synergistic effects of this compound and acyclovir.
Quantitative Data
Table 1: In Vitro Enzyme Inhibition Data (Hypothetical)
| Parameter | Value | Target Enzyme | Assay Conditions |
| IC50 | Data not available | HSV-1 Ribonucleotide Reductase | e.g., Cell-free enzymatic assay |
| Ki | Data not available | HSV-1 Ribonucleotide Reductase | e.g., Michaelis-Menten kinetics |
| Mechanism | Likely competitive or non-competitive | HSV-1 Ribonucleotide Reductase | e.g., Lineweaver-Burk analysis |
Table 2: In Vitro Antiviral Activity (Hypothetical)
| Compound/Combination | IC50 (µM) vs. HSV-1 | IC50 (µM) vs. HSV-2 | Cell Line | Assay Type |
| This compound | Data not available | Data not available | Vero | Plaque Reduction |
| Acyclovir | Data not available | Data not available | Vero | Plaque Reduction |
| This compound + Acyclovir | Data not available | Data not available | Vero | Plaque Reduction |
Table 3: Pharmacokinetic Parameters (Hypothetical)
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (%) |
| Mouse | IV | Data not available | Data not available | Data not available | Data not available | N/A |
| Mouse | PO | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed, step-by-step experimental protocols specifically used for this compound are not extensively documented in the accessible literature. However, based on the compound's known mechanism of action, the following are representative methodologies that would be employed to characterize its pharmacological properties.
Ribonucleotide Reductase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against ribonucleotide reductase.
Objective: To determine the IC50 value of this compound for the inhibition of HSV-1 ribonucleotide reductase.
Materials:
-
Purified recombinant HSV-1 ribonucleotide reductase
-
Substrate: [³H]-CDP (Cytidine 5'-diphosphate)
-
Effector: ATP (Adenosine 5'-triphosphate)
-
Reducing agent: Dithiothreitol (DTT)
-
Reaction buffer (e.g., HEPES buffer, pH 7.6, containing magnesium acetate)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Crotalus atrox venom (for conversion of dCDP to dCMP)
-
Dowex-1-borate columns
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, DTT, and purified ribonucleotide reductase.
-
Add varying concentrations of this compound to the reaction mixture. A vehicle control (DMSO) should be included.
-
Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the [³H]-CDP substrate.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by boiling the samples.
-
Treat the samples with Crotalus atrox venom to convert the product, [³H]-dCDP, to [³H]-dCMP.
-
Separate the radiolabeled product ([³H]-dCMP) from the unreacted substrate ([³H]-CDP) using Dowex-1-borate columns.
-
Quantify the amount of [³H]-dCMP produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
dNTP Pool Analysis (General Protocol)
This protocol outlines a general method for quantifying intracellular dNTP pools.
Objective: To measure the effect of this compound on dGTP levels in HSV-infected cells.
Materials:
-
HSV-infected cells (e.g., Vero cells)
-
This compound
-
Methanol for extraction
-
High-performance liquid chromatography (HPLC) system with an anion-exchange column
-
dNTP standards (dATP, dCTP, dGTP, dTTP)
Procedure:
-
Seed cells in culture plates and infect with HSV at a specified multiplicity of infection (MOI).
-
Treat the infected cells with various concentrations of this compound or a vehicle control.
-
After a desired incubation period, wash the cells with cold phosphate-buffered saline (PBS).
-
Extract the dNTPs by adding cold 60% methanol and scraping the cells.
-
Centrifuge the cell extracts to pellet the debris.
-
Dry the supernatant containing the dNTPs under vacuum.
-
Reconstitute the dried extract in a suitable buffer for HPLC analysis.
-
Separate and quantify the dNTPs using an HPLC system with an anion-exchange column, comparing the retention times and peak areas to known standards.
-
Express the dNTP pool sizes as pmol per 10⁶ cells.
Conclusion
This compound is a ribonucleotide reductase inhibitor with a clear and rational mechanism for synergistic antiviral activity with acyclovir. Its ability to potentiate the action of acyclovir by depleting the competing dGTP pool highlights a valuable strategy in antiviral drug development. While the clinical development of this compound itself appears to be limited, the foundational research into its pharmacological properties provides a strong basis for the continued exploration of ribonucleotide reductase inhibitors as therapeutic agents. Further research to obtain precise quantitative data on its enzyme inhibition and pharmacokinetic profile would be necessary for a complete understanding of its potential.
References
- 1. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential for combined therapy with 348U87, a ribonucleotide reductase inhibitor, and acyclovir as treatment for acyclovir-resistant herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
BW 348U87 as a selective xanthine oxidase inhibitor
An in-depth search for the compound "BW 348U87" as a selective xanthine oxidase inhibitor did not yield any specific scientific literature, clinical trial data, or public information corresponding to this identifier. It is possible that "this compound" may be an internal, unpublished compound designation, a misnomer, or a typographical error.
The search results did, however, provide extensive information on the broader class of xanthine oxidase inhibitors, their mechanism of action, and standardized experimental protocols for their evaluation. This report will therefore provide a comprehensive technical guide based on the general principles and methodologies applicable to the study of selective xanthine oxidase inhibitors, which would be relevant for a compound like "this compound" if it were to exist.
Core Concept: Xanthine Oxidase Inhibition
Xanthine oxidase is a crucial enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] In conditions such as gout, hyperuricemia, and certain cardiovascular diseases, elevated levels of uric acid contribute to the pathology.[2][3] Xanthine oxidase inhibitors block this enzymatic activity, thereby reducing the production of uric acid.[1] These inhibitors can be classified based on their chemical structure (e.g., purine analogs like allopurinol or non-purine inhibitors like febuxostat) and their mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[3][4]
Signaling Pathway of Purine Catabolism and Xanthine Oxidase Inhibition
The following diagram illustrates the purine breakdown pathway and the point of intervention for xanthine oxidase inhibitors.
Caption: Purine catabolism and the inhibitory action of a xanthine oxidase inhibitor.
Experimental Protocols for Evaluating Xanthine Oxidase Inhibitors
The assessment of a potential xanthine oxidase inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
In Vitro Xanthine Oxidase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of xanthine oxidase.
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture includes a phosphate buffer (e.g., 70 mM, pH 7.5), the test compound at various concentrations, and a solution of xanthine oxidase enzyme (e.g., 0.01 units/mL).[5]
-
Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[5][6]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, xanthine (e.g., 150 µM).[5]
-
Measurement: The rate of uric acid formation is measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (typically 293 or 295 nm) over time.[7][8]
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = (1 - B/A) x 100, where A is the enzyme activity without the inhibitor and B is the activity with the inhibitor.[5] The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from a dose-response curve.[5]
Caption: Workflow for in vitro xanthine oxidase inhibition assay.
In Vivo Hyperuricemia Model
Animal models are used to assess the in vivo efficacy of a xanthine oxidase inhibitor in reducing uric acid levels. A commonly used model is the potassium oxonate-induced hyperuricemia in mice or rats.[9]
Methodology:
-
Animal Acclimatization: Male Kunming mice (or another suitable strain) are acclimated for a period before the experiment.[9]
-
Induction of Hyperuricemia: Hyperuricemia is induced by administering potassium oxonate (an uricase inhibitor) and hypoxanthine (a substrate for xanthine oxidase).[9]
-
Drug Administration: The test compound (e.g., "this compound"), a vehicle control, and a positive control (e.g., allopurinol or febuxostat) are administered orally or via another appropriate route.[9]
-
Sample Collection: Blood samples are collected at specified time points after drug administration.[9]
-
Biochemical Analysis: Serum levels of uric acid, creatinine, and blood urea nitrogen (BUN) are measured using commercially available assay kits.[9]
-
Xanthine Oxidase Activity in Liver: Liver tissue may be collected to measure xanthine oxidase activity.[9]
-
Data Analysis: The results are typically expressed as the mean ± standard error of the mean (SEM). Statistical analysis, such as one-way ANOVA followed by a post-hoc test, is used to compare the different treatment groups.[9]
Caption: Workflow for in vivo evaluation of a xanthine oxidase inhibitor.
Quantitative Data Presentation
While no specific data exists for "this compound," the following tables illustrate how quantitative data for a novel xanthine oxidase inhibitor would be presented.
Table 1: In Vitro Xanthine Oxidase Inhibitory Activity
| Compound | IC50 (µM) | Inhibition Type |
| This compound | Data not available | Data not available |
| Allopurinol | Reference value | Competitive |
| Febuxostat | Reference value | Non-competitive |
Table 2: In Vivo Efficacy in a Mouse Model of Hyperuricemia
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) | % Reduction in Uric Acid |
| Vehicle Control | - | Value ± SEM | - |
| This compound | Dose 1 | Value ± SEM | Calculated value |
| This compound | Dose 2 | Value ± SEM | Calculated value |
| Allopurinol | Reference dose | Value ± SEM | Calculated value |
Conclusion
Although "this compound" does not correspond to a known xanthine oxidase inhibitor in the public domain, this guide provides the foundational scientific framework for the evaluation of such a compound. The described experimental protocols for in vitro and in vivo assessment, along with the principles of data analysis and presentation, represent the standard approach in the field of drug discovery for hyperuricemia and related disorders. Any further investigation into "this compound" would require access to proprietary information or newly published research.
References
- 1. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 5. revistabionatura.com [revistabionatura.com]
- 6. 2.7. Xanthine Oxidase Inhibitory Activity Assay [bio-protocol.org]
- 7. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 8. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
In Vitro Characterization of BW 348U87: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 348U87 is a potent, non-nucleoside inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair. Developed by Burroughs Wellcome, this compound, with the chemical name 2-acetylpyridine 5-[(2-chloroanilino)thiocarbonyl]thiocarbonohydrazone, has been primarily investigated for its synergistic antiviral activity when used in combination with acyclovir against Herpes Simplex Virus (HSV). This document provides a detailed technical guide on the in vitro characterization of this compound, summarizing key quantitative data, experimental methodologies, and the underlying mechanism of action.
Quantitative Analysis of In Vitro Activity
The inhibitory potential of this compound against both viral and human ribonucleotide reductase has been quantified, highlighting its selectivity. The data is summarized in the table below.
| Target Enzyme | Parameter | Value | Reference |
| HSV-1 Ribonucleotide Reductase | Inactivation Rate Constant (k) | 0.2 min⁻¹ | [1] |
| Human Ribonucleotide Reductase | Inactivation Rate Constant (k) | <0.004 min⁻¹ | [1] |
| Selectivity | (Human RNR k / HSV-1 RNR k) | >50-fold | [1] |
Note: Data extracted from studies on a series of 2-acetylpyridine thiocarbonohydrazones, where this compound is a key compound.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Ribonucleotide Reductase Inhibition Assay
This assay is fundamental to determining the inhibitory activity of compounds like this compound.
Objective: To measure the rate of inactivation of HSV-1 and human ribonucleotide reductase by this compound.
Materials:
-
Enzyme: Purified recombinant HSV-1 ribonucleotide reductase and human ribonucleotide reductase.
-
Substrate: [³H]-CDP (Cytidine 5'-diphosphate, tritium-labeled).
-
Cofactors and Buffers: ATP, magnesium acetate, dithiothreitol (DTT), HEPES buffer.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Quenching Solution: Perchloric acid.
-
Scintillation Cocktail and Counter.
Procedure:
-
Enzyme Preparation: The purified ribonucleotide reductase is pre-incubated in a reaction mixture containing buffer, ATP, and magnesium acetate.
-
Initiation of Inactivation: this compound is added to the enzyme mixture to initiate the inactivation process. Aliquots are removed at various time points.
-
Activity Measurement: The aliquots from the inactivation mixture are diluted into a second reaction mixture containing the substrate ([³H]-CDP) and DTT to measure the remaining enzyme activity.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of perchloric acid.
-
Quantification: The amount of [³H]-dCDP (deoxycytidine 5'-diphosphate) formed is quantified using scintillation counting after separation from the substrate.
-
Data Analysis: The rate of enzyme inactivation (k) is determined by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time with this compound.
Visualizing Experimental and Logical Relationships
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Ribonucleotide Reductase Inactivation Assay.
Caption: Inhibition of the DNA Synthesis Pathway by this compound.
Mechanism of Action
This compound acts as an inactivator of ribonucleotide reductase. This inhibition depletes the pool of deoxyribonucleotides available for viral DNA synthesis. In the context of HSV infection, the virus relies on its own ribonucleotide reductase for replication. By selectively inhibiting the viral enzyme over the human counterpart, this compound disrupts viral replication with a favorable therapeutic window.[1] The synergistic effect with acyclovir arises from a dual assault on the viral replication machinery. Acyclovir, a nucleoside analogue, requires phosphorylation to its active triphosphate form, which then inhibits the viral DNA polymerase. By reducing the pool of competing natural deoxyribonucleotides, this compound enhances the incorporation of acyclovir triphosphate into the growing DNA chain, thereby potentiating its antiviral effect.[1]
References
An In-depth Technical Guide on the Target Binding and Affinity of BW 348U87
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 348U87 is a potent inactivator of herpes simplex virus (HSV) ribonucleotide reductase (RNR), an essential enzyme for viral DNA synthesis. As a member of the 2-acetylpyridine thiocarbonohydrazone class of compounds, this compound has been investigated for its antiviral properties, particularly its ability to potentiate the activity of other antiviral agents like acyclovir (ACV). This technical guide provides a detailed overview of the target binding, affinity, and mechanism of action of this compound, supported by available quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action
This compound functions as an inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the building blocks of DNA. By inhibiting this crucial step, this compound effectively halts DNA replication. A key characteristic of this compound is its selective activity against the HSV-encoded ribonucleotide reductase over the human cellular counterpart, which contributes to its therapeutic window.
The primary mechanism of action involves the inactivation of the viral enzyme. This targeted inhibition leads to a depletion of the deoxyribonucleotide pool within infected cells, thereby hindering viral replication.
Synergistic Activity with Acyclovir
This compound exhibits a significant synergistic antiviral effect when used in combination with acyclovir.[1] Acyclovir, a nucleoside analog, requires phosphorylation by viral thymidine kinase to become an active inhibitor of viral DNA polymerase. The synergistic potentiation by this compound is effective against wild-type acyclovir-sensitive HSV strains as well as acyclovir-resistant strains.[1] This includes mutants deficient in thymidine kinase or those with an altered DNA polymerase.[1]
The proposed mechanism for this synergy is that by inhibiting ribonucleotide reductase, this compound reduces the intracellular pool of deoxyguanosine triphosphate (dGTP), the natural substrate for DNA polymerase. This reduction in competing natural substrate enhances the incorporation of acyclovir triphosphate into the growing viral DNA chain, thereby increasing its efficacy.
Quantitative Binding and Affinity Data
| Compound | Target Enzyme | Concentration (µM) | % Inhibition | Reference |
| This compound | HSV-1 Ribonucleotide Reductase | 5 | 65 | [1] |
| This compound | Human Ribonucleotide Reductase | 5 | 1.8 | [1] |
Data extracted from a study on 2-acetylpyridine thiocarbonohydrazones, where this compound is a representative compound.
Experimental Protocols
The following is a generalized protocol for determining the inhibition of HSV-1 ribonucleotide reductase, based on methodologies used for similar compounds.
Ribonucleotide Reductase Inhibition Assay
1. Enzyme Preparation:
-
The HSV-1 ribonucleotide reductase is typically purified from infected cells or expressed in a recombinant system.
-
The enzyme preparation should be of high purity to avoid interference from other cellular enzymes.
2. Reaction Mixture:
-
A standard reaction mixture contains:
-
Buffer (e.g., HEPES buffer, pH 7.6)
-
Dithiothreitol (DTT) as a reducing agent
-
Magnesium acetate
-
ATP as an allosteric effector
-
The radiolabeled substrate, such as [³H]CDP (cytidine diphosphate)
-
The test compound (this compound) at various concentrations.
-
3. Assay Procedure:
-
The reaction is initiated by the addition of the enzyme to the pre-warmed reaction mixture.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
The reaction is terminated by the addition of a quenching agent, such as perchloric acid.
4. Product Separation and Detection:
-
The product of the reaction, [³H]dCDP (deoxycytidine diphosphate), is separated from the unreacted substrate.
-
Separation can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of product formed is quantified by liquid scintillation counting.
5. Data Analysis:
-
The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that in a control reaction without the inhibitor.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a selective inhibitor of herpes simplex virus ribonucleotide reductase, demonstrating a clear mechanism of action that disrupts viral DNA synthesis. Its ability to act synergistically with acyclovir, even against resistant viral strains, highlights its potential as a valuable component of combination antiviral therapy. While detailed quantitative binding affinity data remains limited in publicly accessible literature, the available information on its inhibitory activity provides a strong foundation for further research and development. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and similar compounds, aiding in the quest for more effective antiviral treatments.
References
Understanding the therapeutic potential of BW 348U87
B.W. 348U87: An In-Depth Technical Guide on its Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
BW 348U87, chemically known as 2-acetylpyridine 5-[(2-chloroanilino)thiocarbonyl]thiocarbonohydrazone, is a small molecule inhibitor of the enzyme ribonucleotide reductase (RNR). Primarily investigated for its ability to potentiate the antiviral effects of acyclovir against Herpes Simplex Virus (HSV), including acyclovir-resistant strains, it represents a class of compounds with a targeted mechanism of action. Despite showing promise in preclinical models, its clinical development was discontinued following unfavorable results in early clinical trials. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, a summary of preclinical and clinical findings, and detailed experimental protocols for key assays.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition
This compound belongs to the class of α-N-heterocyclic thiosemicarbazones, which are known to inhibit ribonucleotide reductase. RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair. The enzyme consists of two subunits, R1 and R2. The R2 subunit contains a diferric iron center that generates a stable tyrosyl free radical, which is essential for the catalytic activity of the enzyme.
The inhibitory action of thiosemicarbazones like this compound is multifaceted:
-
Iron Chelation: These compounds are potent chelators of iron. This compound is believed to interact with the R2 subunit, leading to the disruption and removal of iron from the diferric center.
-
Formation of an Inhibitory Complex: The chelation of iron by this compound forms an iron(II)-ligand complex.
-
Generation of Reactive Oxygen Species (ROS): This iron complex reacts with molecular oxygen, leading to the production of damaging reactive oxygen species, such as hydroxyl radicals.
-
Enzyme Inactivation: The generated ROS cause oxidative damage to the R2 subunit, irreversibly inactivating the enzyme.
This inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which are necessary for viral DNA synthesis.
Signaling Pathway Diagram
Caption: Mechanism of Ribonucleotide Reductase inhibition by this compound.
Therapeutic Potential and Investigated Applications
Potentiation of Acyclovir against Herpes Simplex Virus (HSV)
The primary therapeutic rationale for this compound was its synergistic activity with acyclovir. Acyclovir, a nucleoside analog, is a cornerstone of anti-herpetic therapy. It is phosphorylated to acyclovir triphosphate, which competitively inhibits viral DNA polymerase and acts as a chain terminator. However, its efficacy can be limited by the intracellular concentration of its natural competitor, deoxyguanosine triphosphate (dGTP).
By inhibiting RNR, this compound depletes the intracellular pool of dNTPs, including dGTP. This reduction in dGTP concentration significantly increases the inhibitory ratio of acyclovir triphosphate to dGTP, thereby enhancing acyclovir's potency. This potentiation was observed in preclinical models against both wild-type and, notably, acyclovir-resistant HSV strains.
Activity against Trypanosoma cruzi
There is a report suggesting that this compound has potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. However, comprehensive studies detailing this potential application are not widely available in the published literature.
Quantitative Data Summary
The available quantitative data for this compound is limited due to its discontinued development. The following tables summarize the key findings.
Table 1: Preclinical In Vitro Activity
| Target | Metric | Value | Organism/System | Notes |
|---|
| Trypanosoma cruzi | EC₅₀ | 0.63 nM | Intracellular amastigotes | Indicates high potency against the clinically relevant parasite stage. |
Table 2: Preclinical In Vivo Toxicology
| Species | Dosing | Observation | Duration | Conclusion |
|---|
| Rat | 60 mg/kg/day (oral) | No hematological toxicity | 30 days | Suggests a favorable safety profile concerning blood parameters at this dose. |
Table 3: Clinical Trial Outcomes (Topical Combination Therapy: 3% this compound + 5% Acyclovir)
| Study Population | Indication | Key Finding | Outcome | Reference |
|---|---|---|---|---|
| 10 HIV-infected patients | Acyclovir-resistant anogenital HSV | Complete reepithelialization in only 1 of 10 patients. | Poor clinical and virologic response.[1] | Safrin et al. |
| 34 subjects with recurrent HSV labialis | UV-induced herpes labialis | No significant reduction in the incidence or severity of lesions. | Study terminated for futility. | Bernstein et al. |
Experimental Protocols
In Vivo Topical Efficacy in a Hairless Mouse Model for HSV-1
This protocol is a representative methodology for evaluating topical antiviral agents against cutaneous HSV infections, based on similar published studies.
Objective: To assess the efficacy of topical this compound, alone or in combination with acyclovir, in reducing lesion development following cutaneous HSV-1 infection in hairless mice.
Materials:
-
Hairless mice (e.g., SKH1)
-
Herpes Simplex Virus Type 1 (HSV-1) stock of known titer
-
Test formulations (e.g., 3% this compound cream, 5% Acyclovir cream, combination cream)
-
Placebo cream (vehicle)
-
Anesthetic (e.g., isoflurane)
-
Micropipettes and sterile tips
-
Needles for scarification (e.g., 30-gauge)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Infection:
-
Anesthetize the mice.
-
On the flank of each mouse, create a small area of scarification (e.g., 5-10 cross-hatches) using a sterile needle, ensuring not to draw blood.
-
Apply a defined volume (e.g., 10 µL) of HSV-1 viral suspension onto the scarified area.
-
-
Treatment Initiation:
-
At a predetermined time post-infection (e.g., 24 hours to simulate delayed treatment), randomize the mice into treatment groups (Placebo, this compound, Acyclovir, Combination).
-
-
Dosing Regimen:
-
Apply a specified amount of the assigned topical formulation (e.g., 10 µL/cm²) to the infection site.
-
Repeat the application at regular intervals (e.g., twice daily) for a defined period (e.g., 4-5 days).
-
-
Efficacy Assessment:
-
From day 2 post-infection onwards, score the severity of the herpetic lesions daily. A common scoring system is:
-
0 = No lesion
-
1 = Macules/papules
-
2 = Vesicles
-
3 = Ulcers/crusting
-
4 = Severe ulceration with zosteriform spread
-
5 = Death
-
-
The primary endpoint is the mean lesion score for each treatment group over time.
-
-
Data Analysis: Compare the mean lesion scores between the treatment and placebo groups using appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test).
Experimental Workflow Diagram
Caption: Workflow for a topical efficacy study in a hairless mouse HSV-1 model.
Conclusion and Future Perspectives
This compound is a potent, selective inhibitor of herpesvirus ribonucleotide reductase that demonstrated clear synergistic potential with acyclovir in preclinical models. Its mechanism of action, involving the depletion of dNTP pools, is a rational approach to enhancing the efficacy of nucleoside analog antivirals.
However, the translation from preclinical promise to clinical efficacy was unsuccessful. The open-label study in HIV-positive individuals with acyclovir-resistant HSV and the controlled trial in UV-induced herpes labialis both failed to show a significant clinical benefit for the topical combination therapy.[1] The reasons for this discrepancy are likely multifactorial but may include poor penetration of the topical formulation to the site of viral replication in the epidermis or insufficient potency in the complex in vivo human environment.
While the development of this compound has been discontinued, the principle of targeting host or viral enzymes to potentiate existing antiviral therapies remains a valid and important strategy in drug development. The story of this compound serves as a crucial case study, highlighting the challenges of translating in vitro synergy and animal model efficacy into clinical success, particularly for topical dermatological applications. Future research in this area could focus on developing RNR inhibitors with improved pharmacokinetic and pharmacodynamic properties.
References
An In-depth Technical Guide on Purine Metabolism and the Role of Purine Nucleoside Phosphorylase (PNP) Inhibitors
A note on the compound BW 348U87: Extensive searches of publicly available scientific literature and databases did not yield specific information on a compound designated "this compound" in the context of purine metabolism. This designation may correspond to an internal development code for a compound that was not advanced to later stages of research or publication, or it may be an alternative name that is not widely indexed.
This guide will therefore focus on a well-characterized and clinically relevant inhibitor of purine nucleoside phosphorylase (PNP), Forodesine (BCX-1777) , as a representative example to fulfill the core requirements of this request. Forodesine provides a robust case study for understanding the therapeutic targeting of purine metabolism.
Introduction to Purine Metabolism and Purine Nucleoside Phosphorylase (PNP)
Purine metabolism comprises the anabolic (synthesis) and catabolic (breakdown) pathways of purine nucleotides, which are essential for cellular energy, signaling, and as precursors for DNA and RNA synthesis.[1][2] The salvage pathway is a critical component of purine metabolism, recycling purine bases and nucleosides from the breakdown of nucleic acids.[3]
Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway. It catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond of purine ribonucleosides and 2'-deoxyribonucleosides (specifically guanosine, inosine, and their deoxy-analogs) to yield the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate.
An inherited deficiency of PNP leads to a profound T-cell immunodeficiency, while B-cell function remains largely intact. This is because T-lymphocytes are particularly dependent on the purine salvage pathway. The accumulation of PNP substrates, particularly deoxyguanosine, in PNP deficiency leads to increased intracellular levels of deoxyguanosine triphosphate (dGTP). Elevated dGTP inhibits ribonucleotide reductase, thereby depleting the pool of other deoxynucleoside triphosphates necessary for DNA synthesis and repair, ultimately inducing apoptosis in proliferating T-cells. This T-cell specific toxicity makes PNP an attractive target for the development of selective immunosuppressive and anti-leukemic agents.
Forodesine (BCX-1777): A Potent PNP Inhibitor
Forodesine is a transition-state analog inhibitor of PNP.[1] It mimics the structure of the transition state of the PNP-catalyzed reaction, binding to the enzyme with very high affinity. This potent and specific inhibition of PNP leads to an accumulation of deoxyguanosine and subsequent T-cell apoptosis, mirroring the effects of genetic PNP deficiency.
Mechanism of Action
The proposed mechanism of action for Forodesine involves the following steps:
-
PNP Inhibition: Forodesine binds to the active site of PNP, preventing the phosphorolysis of its natural substrates, deoxyguanosine and inosine.
-
Deoxyguanosine Accumulation: This leads to an increase in extracellular and intracellular concentrations of deoxyguanosine.
-
dGTP Synthesis: Deoxyguanosine is phosphorylated by deoxyguanosine kinase to deoxyguanosine monophosphate (dGMP), which is further phosphorylated to deoxyguanosine triphosphate (dGTP).
-
Ribonucleotide Reductase Inhibition: Elevated intracellular dGTP levels allosterically inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.
-
DNA Synthesis Arrest and Apoptosis: The inhibition of ribonucleotide reductase leads to a depletion of the other deoxynucleoside triphosphates (dATP, dCTP, dTTP), which are essential for DNA replication and repair. This imbalance triggers cell cycle arrest and apoptosis, primarily in T-lymphocytes.
Quantitative Data
The following tables summarize key quantitative data for Forodesine.
Table 1: In Vitro Potency of Forodesine
| Parameter | Species | Value | Reference |
| IC50 vs. PNP | Human | 0.48 nM | [4] |
| Mouse | 1.57 nM | [4] | |
| Rat | 0.55 nM | [4] | |
| Monkey | 0.62 nM | [4] | |
| Dog | 0.89 nM | [4] | |
| IC50 vs. Lymphocyte Proliferation | Human (IL-2 stimulated) | < 0.1 µM | [4] |
| Human (MLR) | 0.38 µM | [4] | |
| Human (PHA stimulated) | 0.25 µM | [4] |
Table 2: Pharmacokinetic Parameters of Forodesine in Humans (representative data)
| Parameter | Value | Unit |
| Route of Administration | Intravenous | - |
| T1/2 (half-life) | 10 - 14 | hours |
| Clearance | 1.5 - 2.5 | L/h/m2 |
| Volume of Distribution (Vss) | 20 - 30 | L/m2 |
| Protein Binding | ~30 | % |
Note: Pharmacokinetic data can vary based on the patient population and dosing regimen.
Experimental Protocols
This section provides representative methodologies for key experiments used to characterize PNP inhibitors like Forodesine.
PNP Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting PNP activity.
Principle: This assay measures the rate of phosphorolysis of a PNP substrate (e.g., inosine) to hypoxanthine. The conversion is monitored spectrophotometrically, as hypoxanthine is subsequently oxidized by xanthine oxidase to uric acid, which has a distinct UV absorbance.
Materials:
-
Recombinant human PNP
-
Inosine (substrate)
-
Potassium phosphate buffer
-
Xanthine oxidase
-
Test compound (e.g., Forodesine)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add buffer, inosine, and xanthine oxidase to each well.
-
Add serial dilutions of the test compound to the appropriate wells. Include control wells with no inhibitor.
-
Initiate the reaction by adding PNP to all wells.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 293 nm (corresponding to uric acid formation) over time.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
References
- 1. The transition state analog inhibitor of Purine Nucleoside Phosphorylase (PNP) Immucillin-H arrests bone loss in rat periodontal disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Inhibitors of De Novo Purine Synthesis Promote AICAR-Induced AMPK Activation and Glucose Uptake in L6 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. livescience.com [livescience.com]
- 4. Purine nucleoside phosphorylase inhibitor BCX-1777 (Immucillin-H)--a novel potent and orally active immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of BW 348U87: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: BW 348U87, chemically known as 2-acetylpyridine 5-[(2-chloroanilino)thiocarbonyl]thiocarbonohydrazone, is an investigational compound identified as a potent inhibitor of ribonucleotide reductase.[1] Developed by Burroughs Wellcome, this small molecule was primarily evaluated for its synergistic antiviral activity when used in combination with acyclovir against herpes simplex virus (HSV), particularly acyclovir-resistant strains.[1][2] Further research has also explored its potential as a therapeutic agent for Chagas disease. This document provides a technical summary of the preliminary efficacy studies of this compound, detailing available quantitative data, experimental methodologies, and the underlying mechanism of action.
Efficacy Data
The preclinical and clinical evaluation of this compound has spanned both antiviral and antiparasitic applications. The following tables summarize the key quantitative findings from these preliminary studies.
In Vitro Anti-parasitic Activity
A high-throughput screening of the ReFRAME library, a collection of compounds with known clinical safety, identified this compound as a potent inhibitor of Trypanosoma cruzi, the causative agent of Chagas disease.[3][4]
| Compound | Target Organism | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
| This compound | Trypanosoma cruzi (CA-I/72 strain) | 0.63 ± 0.45 | 815 ± 215 | 1294 |
| EC50: Half maximal effective concentration. CC50: Half maximal cytotoxic concentration against C2C12 cardiomyocyte host cells. SI = CC50/EC50.[3] |
In Vivo Anti-Herpes Simplex Virus (HSV) Activity
This compound was extensively studied in combination with acyclovir (ACV) for its ability to potentiate the latter's antiviral effect against various HSV strains in murine models.
| Animal Model | HSV Strain | Treatment | Observation |
| Dorsum-infected athymic nude mice | Wild-type HSV-1 & HSV-2 | Topical this compound + ACV | Statistically significant potentiation of ACV's antiviral activity.[1] |
| Snout-infected hairless mice | Wild-type HSV-1 & HSV-2 | Topical this compound + ACV | Statistically significant potentiation of ACV's antiviral activity.[1] |
| Dorsum-infected athymic nude mice | ACV-resistant HSV-1 (mutant strains) | Topical this compound + ACV | Statistically significant potentiation of ACV's antiviral activity.[1] |
Clinical Efficacy against Acyclovir-Resistant HSV
An open-label clinical study was conducted to evaluate the efficacy of a topical combination of this compound and acyclovir in HIV-infected patients with acyclovir-resistant anogenital HSV infections.
| Patient Population | Treatment | Primary Outcome | Results |
| 10 HIV-infected patients with ACV-resistant anogenital HSV | Topical 3% this compound + 5% Acyclovir | Complete reepithelialization of target lesions | 1 out of 10 patients achieved complete reepithelialization.[2] |
| Therapeutic Effect | Transient improvement was frequently observed, but the therapeutic effect often ceased before complete lesion resolution.[2] |
Experimental Protocols
High-Throughput Screening for Anti-Trypanosoma cruzi Activity
This assay identified the potent in vitro activity of this compound against T. cruzi.
Cell and Parasite Culture:
-
C2C12 mouse myoblasts were used as host cells.
-
T. cruzi (CA-I/72 strain) were used for infection.
Assay Procedure:
-
Compounds from the ReFRAME library were pre-spotted on 1536-well clear-bottom black plates.
-
C2C12 cells were seeded into the plates and incubated.
-
The cells were then infected with T. cruzi.
-
After an incubation period to allow for parasite proliferation, the cells were fixed and stained with a DNA-binding dye.
-
Automated microscopy and image analysis were used to quantify the number of host cell nuclei and intracellular parasites.
-
The half-maximal effective concentration (EC50) against the parasite and the half-maximal cytotoxic concentration (CC50) against the host cells were calculated to determine the selectivity index (SI).
In Vivo Murine Models for HSV Infection
These models were employed to assess the potentiation of acyclovir's antiviral activity by this compound.
Animal Models:
-
Athymic nude mice.
-
Hairless mice.
Infection Procedure:
-
The dorsal skin or snout of the mice was scarified.
-
A suspension of the respective HSV strain (wild-type or acyclovir-resistant) was applied to the scarified area.
Treatment Protocol:
-
Topical formulations of this compound, acyclovir, or a combination of both were applied to the infected area.
-
Treatment was initiated shortly after infection and continued for a specified duration.
Efficacy Evaluation:
-
The development and severity of herpetic lesions were scored daily.
-
Viral titers from the infected tissues were determined at the end of the study.
-
Statistical analysis was performed to compare the efficacy of the combination therapy to monotherapy.
Clinical Trial for Acyclovir-Resistant HSV in HIV-Infected Patients
This study evaluated the clinical utility of topical this compound in a patient population with a significant unmet medical need.
Study Design:
-
Open-label, non-comparative study.
Inclusion Criteria:
-
HIV-infected patients.
-
Presence of anogenital mucocutaneous lesions due to HSV.
-
Confirmed acyclovir resistance of the HSV isolate.
Treatment Regimen:
-
A topical formulation containing 3% this compound and 5% acyclovir was applied to the lesions.
Efficacy Assessment:
-
The primary endpoint was the complete reepithelialization of the target lesions.
-
The clinical response, including partial healing and changes in lesion size and symptoms, was monitored throughout the study.
Mechanism of Action and Signaling Pathways
This compound functions as an inhibitor of ribonucleotide reductase (RNR). This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs).
In the context of HSV infection, acyclovir is a prodrug that is converted to its active triphosphate form by viral and cellular kinases. Acyclovir triphosphate then inhibits the viral DNA polymerase, terminating viral DNA replication. The synergistic effect of this compound with acyclovir is believed to arise from the dual blockade of viral DNA synthesis.
Caption: Proposed synergistic mechanism of this compound and Acyclovir.
The diagram above illustrates the proposed mechanism. This compound inhibits ribonucleotide reductase, reducing the availability of dNTPs required for viral DNA synthesis. Concurrently, acyclovir is converted to its active form, which directly inhibits the viral DNA polymerase. This dual-pronged attack on viral replication is thought to underlie the observed synergy.
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of this compound in combination with acyclovir in murine models is depicted below.
Caption: In vivo efficacy evaluation workflow for this compound.
References
- 1. Inactivators of herpes simplex virus ribonucleotide reductase: hematological profiles and in vivo potentiation of the antiviral activity of acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical treatment of infection with acyclovir-resistant mucocutaneous herpes simplex virus with the ribonucleotide reductase inhibitor 348U87 in combination with acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. High-Throughput Screening of the ReFRAME Library Identifies Potential Drug Repurposing Candidates for Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BW 348U87 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 348U87 is identified as a ribonucleotide reductase inhibitor.[1][2] This class of compounds targets the enzyme ribonucleotide reductase (RNR), which is crucial for the synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair.[3][4][5] By inhibiting RNR, these compounds can disrupt DNA synthesis, leading to cytotoxic effects in rapidly proliferating cells or inhibition of viral replication. Notably, this compound has been investigated for its synergistic antiviral activity with acyclovir against herpes simplex virus (HSV).[1][2]
Data Presentation
As specific experimental data for this compound is not publicly available, the following table provides a representative summary of quantitative data that could be generated for a typical ribonucleotide reductase inhibitor in the described in vitro assays.
| Assay | Cell Line/Enzyme | Parameter | Representative Value (Hypothetical) | Notes |
| Ribonucleotide Reductase Inhibition Assay | Recombinant Human RNR | IC50 | 50 nM | IC50 values for RNR inhibitors can range from nanomolar to micromolar concentrations. |
| Anti-HSV Plaque Reduction Assay | Vero Cells | IC50 | 1 µM | Antiviral activity is often assessed by the concentration required to inhibit viral plaque formation by 50%. |
| Cytotoxicity Assay | Vero Cells | CC50 | >100 µM | A high CC50 value indicates low cytotoxicity to the host cells. |
| Selectivity Index (SI) | - | SI = CC50 / IC50 | >100 | A higher selectivity index indicates a more favorable therapeutic window. |
Signaling Pathway
The following diagram illustrates the mechanism of action of a ribonucleotide reductase inhibitor like this compound. Ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in DNA synthesis. Inhibition of this enzyme depletes the pool of dNTPs, leading to the cessation of DNA replication.
Caption: Mechanism of action of this compound as a ribonucleotide reductase inhibitor.
Experimental Protocols
Ribonucleotide Reductase (RNR) Inhibition Assay (In Vitro)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ribonucleotide reductase. The assay measures the conversion of a radiolabeled substrate (e.g., [3H]CDP) to its corresponding deoxyribonucleotide product.
Materials:
-
Recombinant human ribonucleotide reductase (R1 and R2 subunits)
-
[3H]-Cytidine 5'-diphosphate ([3H]CDP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 12 mM Mg(OAc)2, 1.5 mM CHAPS, 5 mM TCEP
-
ATP (as an allosteric effector)
-
This compound stock solution (in DMSO)
-
Mineral oil
-
96-well assay plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and the R1 and R2 subunits of human RNR in each well of a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. A typical concentration range to test would be from 1 nM to 100 µM.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the radiolabeled substrate, [3H]CDP, to each well.
-
Cover the reaction mixture with mineral oil to prevent evaporation.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an appropriate quenching solution (e.g., perchloric acid).
-
Separate the product ([3H]dCDP) from the substrate ([3H]CDP) using a suitable method, such as anion-exchange chromatography.
-
Quantify the amount of product formed by liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Anti-Herpes Simplex Virus (HSV) Plaque Reduction Assay (In Vitro)
This protocol is used to determine the concentration of this compound required to inhibit the formation of viral plaques by 50% (IC50).
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
Methylcellulose overlay medium
-
Crystal Violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed Vero cells in 6-well or 12-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-treat the cell monolayers with the different concentrations of this compound for 1-2 hours at 37°C. Include a no-drug control.
-
Infect the cells with HSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units [PFU] per well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cell monolayers with a methylcellulose-containing medium that also contains the respective concentrations of this compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with a solution of 10% formalin.
-
Stain the cells with a 0.5% crystal violet solution to visualize and count the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-drug control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the logarithm of the drug concentration.
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro antiviral plaque reduction assay.
Caption: Experimental workflow for an in vitro plaque reduction assay.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Ribonucleotide Reductase Inhibitor COH29 Inhibits DNA Repair In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of a Stock Solution for a Research Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate preparation of stock solutions is a fundamental and critical step in experimental workflows across life sciences and drug development. The concentration and purity of a stock solution directly impact the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of a stock solution for a research compound, exemplified by the designation BW 348U87.
Disclaimer: The identifier "this compound" does not correspond to a publicly recognized chemical entity. It is presumed to be an internal, historical, or less common designation, potentially originating from the former pharmaceutical company Burroughs Wellcome. The following protocol is a general guideline. It is imperative for the user to identify the specific chemical compound and its properties, including molecular weight, solubility, and stability, before proceeding with any experimental work. This information should be available from the compound supplier, a certificate of analysis (CoA), or relevant scientific literature.
Compound Information (Hypothetical Data for this compound)
All quantitative data should be obtained from the compound's specific documentation. The table below is populated with hypothetical values for illustrative purposes.
| Property | Value (Example) | Notes |
| Chemical Name | [Insert Chemical Name Here] | The formal chemical name according to IUPAC nomenclature. |
| CAS Number | [Insert CAS Number Here] | The unique Chemical Abstracts Service registry number. |
| Molecular Formula | [Insert Molecular Formula Here] | The empirical formula representing the types and numbers of atoms in a molecule. |
| Molecular Weight (MW) | 450.5 g/mol | The mass of one mole of the substance. This is crucial for calculating the mass of the compound needed to achieve a specific molar concentration. |
| Purity | >98% (as per CoA) | The percentage of the desired compound in the provided sample. Impurities can affect experimental outcomes. |
| Appearance | White to off-white solid | A physical description of the compound. |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 111 mM)Ethanol: InsolubleWater: Insoluble | The ability of the compound to dissolve in various solvents. This is a critical parameter for choosing the appropriate solvent for the stock solution. It is often expressed in mg/mL or molarity (mM). It is recommended to perform a small-scale solubility test if this information is not readily available. |
| Storage of Solid | -20°C, protect from light, desiccate | The recommended conditions for storing the solid compound to maintain its stability and prevent degradation. |
| Storage of Stock Solution | -20°C or -80°C in aliquots, protect from light | The recommended conditions for storing the prepared stock solution. Aliquoting is crucial to avoid multiple freeze-thaw cycles which can lead to compound degradation. |
| Safety Precautions | Handle with care. Wear appropriate personal protective equipment (PPE) including gloves, lab coat, and eye protection. Work in a well-ventilated area or a chemical fume hood. Review the Safety Data Sheet (SDS) before handling.[1][2][3][4][5] | Essential safety information for handling the compound. The SDS is the primary source for detailed safety and handling procedures. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a hypothetical compound with a molecular weight of 450.5 g/mol . Adjust the calculations based on the actual molecular weight of your compound and the desired concentration.
Materials and Equipment
-
Research compound (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance (sensitive to at least 0.1 mg)
-
Weighing paper or boat
-
Spatula
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator (water bath or probe)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Calculation of Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM (0.010 mol/L) stock solution in 1 mL (0.001 L):
-
Mass (g) = 0.010 mol/L * 0.001 L * 450.5 g/mol
-
Mass (g) = 0.004505 g
-
Mass (mg) = 4.505 mg
Step-by-Step Procedure
-
Preparation: Put on all necessary PPE. Ensure the work area, such as a chemical fume hood, is clean and prepared. Allow the container of the solid compound and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound:
-
Place a clean, new weighing paper or boat on the analytical balance and tare the balance to zero.
-
Carefully weigh out the calculated mass of the compound (e.g., 4.505 mg). Be precise and record the actual mass weighed.
-
-
Dissolving the Compound:
-
Carefully transfer the weighed compound into a sterile microcentrifuge tube or amber vial. Ensure all the powder is transferred.
-
Using a calibrated micropipette, add the calculated volume of DMSO (in this example, 1 mL) to the tube containing the compound.
-
Close the tube or vial securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Always check the compound's stability information to ensure it is not heat-labile.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). The volume of the aliquots should be based on the typical volume used in your experiments to minimize waste and avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) and protect them from light.
-
Quality Control
To ensure the accuracy and reliability of your stock solution, consider the following quality control measures:
-
Purity and Identity Confirmation: For critical applications, the identity and purity of the stock solution can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Concentration Verification: The concentration can be verified using a spectrophotometer if the compound has a known extinction coefficient at a specific wavelength.
Visualization of the Workflow
The following diagram illustrates the general workflow for preparing a stock solution of a research compound.
Caption: Workflow for preparing a research compound stock solution.
References
- 1. Home Page - Burroughs Wellcome Fund [bwfund.org]
- 2. youtube.com [youtube.com]
- 3. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Grant Recipients - Burroughs Wellcome Fund [bwfund.org]
- 5. Osimertinib (AZD9291)-a science-driven, collaborative approach to rapid drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BW 348U87 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW 348U87 is a potent, non-pro-drug inhibitor of ribonucleotide reductase (RNR).[1] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair. By inhibiting this enzyme, this compound effectively depletes the pool of deoxyribonucleoside triphosphates (dNTPs), thereby halting DNA replication. This mechanism of action makes it a compound of interest for antiviral and anti-parasitic research. Notably, this compound has demonstrated a synergistic antiviral effect with acyclovir against herpes simplex virus (HSV) and activity against the protozoan parasite Trypanosoma cruzi.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including dosage recommendations, cytotoxicity assessment, and evaluation of its antiviral efficacy.
Data Presentation
| Parameter | Value | Cell Line / Organism | Source |
| EC50 (Anti-T. cruzi) | 0.63 nM | Trypanosoma cruzi amastigotes in mouse myoblasts | --INVALID-LINK-- |
| Screening Concentration | 10 µM | High-throughput screen against T. cruzi | --INVALID-LINK-- |
Signaling Pathway
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
When preparing working solutions, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture
Recommended Cell Lines for Antiviral Assays:
-
Vero cells (ATCC CCL-81): African green monkey kidney epithelial cells, highly permissive to HSV infection.
-
A549 cells (ATCC CCL-185): Human lung carcinoma cells, also permissive to HSV infection.
General Culture Conditions:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the cells (CC50).
Materials:
-
Selected cell line (e.g., Vero or A549)
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well in 100 µL of growth medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold serial dilutions.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well in triplicate. Include wells with medium only (no cells) as a blank and wells with cells treated with medium containing 0.1% DMSO as a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.
Antiviral Plaque Reduction Assay
This assay determines the concentration of this compound required to inhibit viral plaque formation by 50% (IC50).
Materials:
-
Vero cells
-
24-well cell culture plates
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
This compound stock solution
-
Culture medium
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed 24-well plates with Vero cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound in culture medium at concentrations below the determined CC50.
-
Infect the cell monolayers with HSV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 1 mL of overlay medium containing the different concentrations of this compound to each well. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration compared to the virus control and determine the IC50 value.
Synergy Assay with Acyclovir
To evaluate the synergistic effect of this compound and Acyclovir, a checkerboard titration method can be used in conjunction with the plaque reduction assay.
Procedure:
-
Prepare serial dilutions of this compound and Acyclovir, both horizontally and vertically, in a 96-well plate.
-
Perform the plaque reduction assay as described above, but instead of single drug concentrations, use the combinations from the checkerboard plate.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism). The FIC is calculated for each drug in the combination, and the FIC index is the sum of the FICs.
-
FIC Index < 0.5: Synergy
-
0.5 ≤ FIC Index ≤ 4.0: Additivity
-
FIC Index > 4.0: Antagonism
-
Disclaimer
This document provides generalized protocols and should be adapted to specific experimental conditions and cell lines. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling chemical compounds and infectious agents.
References
Application Notes and Protocols for the Evaluation of BW 348U87 in Animal Models of Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is increasingly associated with more severe health issues, including kidney disease and cardiovascular conditions.[1] Uric acid is the final product of purine metabolism in humans.[2] Animal models are indispensable tools for the preclinical evaluation of novel therapeutic agents aimed at lowering serum uric acid. These models typically involve the induction of hyperuricemia through the inhibition of uricase, an enzyme present in most mammals that breaks down uric acid.[3] Potassium oxonate is a commonly used uricase inhibitor for this purpose.[1][4]
This document provides detailed application notes and protocols for the evaluation of BW 348U87, a hypothetical xanthine oxidase inhibitor, in a potassium oxonate-induced hyperuricemia animal model. Xanthine oxidase inhibitors are a class of drugs that decrease the production of uric acid.[5] The protocols outlined below are based on established methodologies for creating hyperuricemic animal models and for assessing the efficacy of urate-lowering therapies.[6][7]
Data Presentation
The following tables summarize typical quantitative data expected from the described experimental model when evaluating a test compound like this compound. Values are presented as mean ± standard deviation (SD).
Table 1: Expected Serum Uric Acid (SUA) Levels in Different Experimental Groups
| Group | Treatment | Expected SUA (mg/dL) |
| Normal Control | Vehicle (e.g., 0.5% CMC-Na) | 1.0 - 2.0 |
| Hyperuricemia Model | Potassium Oxonate (250 mg/kg) | 3.0 - 5.0 |
| Positive Control | Potassium Oxonate (250 mg/kg) + Allopurinol (10 mg/kg) | 1.5 - 2.5 |
| Test Group (Low Dose) | Potassium Oxonate (250 mg/kg) + this compound (Low Dose) | Dose-dependent reduction |
| Test Group (High Dose) | Potassium Oxonate (250 mg/kg) + this compound (High Dose) | Dose-dependent reduction |
Note: These values are indicative and may vary based on the specific animal strain, age, and experimental conditions.[1]
Table 2: Example Dosages and Administration Routes for a 7-Day Study
| Compound | Dosage | Administration Route | Frequency |
| Potassium Oxonate | 250 mg/kg | Intraperitoneal (i.p.) or Oral Gavage | Once daily |
| Allopurinol (Positive Control) | 10 mg/kg | Oral Gavage | Once daily |
| This compound (Test Compound) | Dose 1 (e.g., 5 mg/kg) | Oral Gavage | Once daily |
| This compound (Test Compound) | Dose 2 (e.g., 20 mg/kg) | Oral Gavage | Once daily |
| Vehicle (e.g., 0.5% CMC-Na) | 5 mL/kg | Oral Gavage | Once daily |
Experimental Protocols
Protocol 1: Potassium Oxonate-Induced Hyperuricemia in Rats
This protocol describes a common method to induce an acute hyperuricemic state in rats using the uricase inhibitor potassium oxonate.[3]
1. Materials and Reagents:
-
Potassium Oxonate (PO)
-
Allopurinol
-
This compound (Test Compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Commercial uric acid assay kit
2. Animal Preparation and Acclimatization:
-
House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[3]
-
Allow for an acclimatization period of at least one week before the experiment begins.[3]
3. Group Allocation:
-
Randomly divide the animals into the required number of groups (n=6-8 per group):
-
Group 1: Normal Control (NC): Receives the vehicle only.
-
Group 2: Hyperuricemia Model (HU): Receives potassium oxonate + vehicle.
-
Group 3: Positive Control (PC): Receives potassium oxonate + allopurinol.
-
Group 4: Test Group 1 (TG1): Receives potassium oxonate + this compound (Low Dose).
-
Group 5: Test Group 2 (TG2): Receives potassium oxonate + this compound (High Dose).
-
4. Induction and Treatment Procedure:
-
Prepare a suspension of potassium oxonate in the vehicle at a suitable concentration to deliver a dosage of 250 mg/kg body weight.[6]
-
Prepare solutions/suspensions of allopurinol and this compound in the vehicle at the desired concentrations.
-
Administer the respective treatments (vehicle, allopurinol, or this compound) to the animals via oral gavage.
-
One hour after treatment administration, induce hyperuricemia by administering the potassium oxonate suspension to all groups except the Normal Control group, typically via intraperitoneal injection.[6]
-
Repeat the treatment and induction for seven consecutive days.[6]
5. Sample Collection and Analysis:
-
On the day after the final treatment, collect blood samples from the retro-orbital sinus or tail vein under light anesthesia.[1]
-
Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.[1]
-
Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.[1]
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
This protocol is used to determine the direct inhibitory effect of this compound on the activity of xanthine oxidase.[5][8]
1. Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
This compound (Test Compound)
-
Allopurinol (Positive Control)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer (microplate reader)
2. Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Dissolve this compound and allopurinol in DMSO to create stock solutions and then prepare serial dilutions in phosphate buffer. The final DMSO concentration in the assay should not exceed 0.5%.[5]
3. Assay Procedure:
-
To each well of the 96-well plate, add:
-
50 µL of the test compound solution (or allopurinol/buffer for controls).
-
69 µL of phosphate buffer.
-
15 µL of the freshly prepared xanthine oxidase enzyme solution.
-
-
Pre-incubate the mixture at 25°C for 15 minutes.[5]
-
Initiate the reaction by adding 66 µL of the xanthine substrate solution.
-
Measure the absorbance at 290 nm at regular intervals for 15 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.[5]
4. Calculation of Inhibition:
-
Calculate the percentage of xanthine oxidase inhibition using the following formula:
-
I% = [(A - B) / A] × 100
-
Where A is the absorbance of the enzyme reaction without the test compound, and B is the absorbance of the enzyme reaction with the test compound.[5]
-
-
Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of hyperuricemia induction and therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 6. mdpi.com [mdpi.com]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. revistabionatura.com [revistabionatura.com]
Application Notes and Protocols for the Analysis of BW-Hypothetical in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of BW-Hypothetical, a novel pyrimidine nucleoside analog with potent antiviral activity, in biological matrices. The accurate determination of drug concentrations in biological samples is paramount for preclinical and clinical pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling the establishment of safe and effective dosing regimens. The methods outlined below describe validated High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach for the quantification of BW-Hypothetical in human plasma.
Analytical Methods Overview
Two primary analytical methods have been developed and validated for the quantification of BW-Hypothetical in human plasma:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis in later-stage clinical trials where higher concentrations are expected.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for early-stage drug development, supporting studies requiring low limits of quantification, such as single-dose pharmacokinetics and tissue distribution studies.[1][2][3]
Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters for the validated HPLC-UV and LC-MS/MS methods for the analysis of BW-Hypothetical in human plasma.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy at LLOQ | 95.2% - 104.5% |
| Precision at LLOQ (%CV) | < 15% |
| Inter-day Accuracy | 97.8% - 102.3% |
| Inter-day Precision (%CV) | < 10% |
| Extraction Recovery | > 85% |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |
| Accuracy at LLOQ | 98.1% - 101.7% |
| Precision at LLOQ (%CV) | < 10% |
| Inter-day Accuracy | 99.2% - 100.8% |
| Inter-day Precision (%CV) | < 8% |
| Extraction Recovery | > 92% |
| Matrix Effect | Minimal (< 5%) |
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation
This protocol describes a generic protein precipitation method suitable for preparing plasma samples for both HPLC-UV and LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
BW-Hypothetical calibration standards and quality control samples
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of 14,000 x g)
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water)
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol 2: HPLC-UV Analysis
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detector Wavelength: 275 nm
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the prepared samples, standards, and controls.
-
Integrate the peak areas for BW-Hypothetical and the Internal Standard.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.
-
Determine the concentration of BW-Hypothetical in the unknown samples from the calibration curve.
Protocol 3: LC-MS/MS Analysis
Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent with an electrospray ionization (ESI) source
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-3.5 min: 98% B
-
3.5-3.6 min: 98% to 2% B
-
3.6-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
BW-Hypothetical: m/z [M+H]+ → fragment ion m/z
-
Internal Standard: m/z [M+H]+ → fragment ion m/z (Note: Specific MRM transitions need to be optimized for the compound of interest)
-
Procedure:
-
Optimize the MS parameters (e.g., declustering potential, collision energy) for BW-Hypothetical and the Internal Standard by direct infusion.
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared samples, standards, and controls.
-
Acquire data in MRM mode.
-
Process the data using the instrument's software to obtain peak areas.
-
Construct a calibration curve and determine the concentrations of unknown samples as described in the HPLC-UV protocol.
Signaling Pathway Context (Hypothetical)
BW-Hypothetical is a nucleoside analog that, upon intracellular phosphorylation, is presumed to act as a competitive inhibitor of viral reverse transcriptase, a key enzyme in the replication cycle of retroviruses.
Conclusion
The analytical methods presented provide robust and reliable approaches for the quantification of BW-Hypothetical in human plasma. The choice of method will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity for early-phase research and HPLC-UV providing a cost-effective solution for later-phase clinical development. The detailed protocols herein should serve as a valuable resource for researchers and scientists involved in the development of this and other novel antiviral agents.
References
- 1. Determination of nucleosidic/tidic reverse transcriptase inhibitors in plasma and cerebrospinal fluid by ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Reactive Oxygen Species Production with BW755C
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing the dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, BW755C (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline), to study the production of reactive oxygen species (ROS) in cellular assays, with a particular focus on neutrophils. The incorrect identifier "BW 348U87" is often a typographical error for BW755C.
Neutrophils are key players in the inflammatory response and utilize a "respiratory burst" to produce large amounts of ROS, primarily through the NADPH oxidase (NOX) enzyme complex. This process is crucial for host defense but can also contribute to tissue damage in inflammatory diseases. The 5-lipoxygenase pathway, which produces leukotrienes such as leukotriene B4 (LTB4), is a significant signaling cascade that can prime and activate NADPH oxidase, leading to enhanced ROS production. By inhibiting 5-LOX, BW755C serves as a valuable tool to investigate the role of the lipoxygenase pathway in ROS-mediated cellular processes.
Mechanism of Action: Inhibition of ROS Production
BW755C exerts its inhibitory effect on ROS production primarily by blocking the 5-lipoxygenase pathway.[1] The key steps are as follows:
-
Inhibition of 5-Lipoxygenase: BW755C directly inhibits the 5-LOX enzyme, which is responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes.
-
Reduction of Leukotriene B4 (LTB4) Synthesis: By blocking 5-LOX, BW755C prevents the downstream synthesis of LTB4, a potent lipid mediator.
-
Decreased NADPH Oxidase Activation: LTB4 is a known chemoattractant and activator of neutrophils. It binds to its receptor (BLT1) on the neutrophil surface, triggering intracellular signaling pathways that lead to the assembly and activation of the NADPH oxidase complex.
-
Reduced Superoxide Production: With diminished NADPH oxidase activation, the production of superoxide anions (O2•−), the primary ROS generated by this complex, is significantly reduced.[2]
Data Presentation: Quantitative Effects of BW755C
| Compound | Target | Cell Type | Parameter Measured | IC50 / Effect | Reference |
| BW755C | 5-Lipoxygenase | Human Eosinophils | Leukotriene C4 (LTC4) Production | 5 µM | [3] |
| BW755C | NADPH Oxidase | Pig Neutrophils | Superoxide Anion Generation | Significant Reduction | [2] |
Note: The IC50 value for LTC4 production in eosinophils is presented as a quantitative measure of 5-lipoxygenase inhibition. Given that LTB4 is also a product of the 5-LOX pathway, a similar dose-dependent inhibition is expected for LTB4 synthesis in neutrophils, leading to a subsequent reduction in ROS production.
Experimental Protocols
This section provides detailed methodologies for investigating the effect of BW755C on ROS production in neutrophils.
Protocol 1: Measurement of Superoxide Anion Production using Cytochrome C Reduction
This protocol measures the extracellular release of superoxide anions by stimulated neutrophils.
Materials:
-
BW755C (stock solution in DMSO or ethanol)
-
Human or murine neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cytochrome C (from horse heart)
-
Phorbol 12-myristate 13-acetate (PMA) or N-Formylmethionylleucyl-phenylalanine (fMLP) as a stimulant
-
Superoxide dismutase (SOD)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.[4] Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Preparation of Reagents:
-
Prepare a working solution of Cytochrome C in HBSS (e.g., 100 µM).
-
Prepare a stock solution of PMA (e.g., 1 mg/mL in DMSO) or fMLP (e.g., 10 mM in DMSO) and dilute to the desired working concentration in HBSS just before use.
-
Prepare a stock solution of SOD (e.g., 1 mg/mL in HBSS).
-
Prepare serial dilutions of BW755C in HBSS from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of the different concentrations of BW755C or vehicle control to the respective wells.
-
For control wells to determine SOD-inhibitable superoxide production, add a final concentration of 300 U/mL of SOD.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiation of Superoxide Production:
-
Add 50 µL of the Cytochrome C working solution to all wells.
-
Add 50 µL of the stimulant (PMA or fMLP) to all wells except for the unstimulated control wells (add 50 µL of HBSS instead).
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of superoxide production by determining the maximal slope of the absorbance curve.
-
The amount of superoxide produced can be calculated using the extinction coefficient for the change in absorbance of cytochrome c at 550 nm (21.1 mM⁻¹cm⁻¹).[7]
-
Subtract the rate of reduction in the presence of SOD from the rate in its absence to determine the superoxide-specific signal.
-
Plot the percentage inhibition of superoxide production against the concentration of BW755C to determine the IC50 value.
-
Protocol 2: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol measures the overall intracellular ROS levels using a fluorescent probe.
Materials:
-
BW755C (stock solution in DMSO or ethanol)
-
Human or murine neutrophils
-
RPMI 1640 or HBSS
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phorbol 12-myristate 13-acetate (PMA) or N-Formylmethionylleucyl-phenylalanine (fMLP)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm) or flow cytometer
Procedure:
-
Neutrophil Preparation: Isolate neutrophils as described in Protocol 1 and resuspend in RPMI 1640 or HBSS at 1 x 10^6 cells/mL.
-
Loading with DCFH-DA:
-
Incubate the neutrophil suspension with 5-10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove excess probe. Resuspend the cells in HBSS at the original concentration.
-
-
Assay Setup:
-
Plate 100 µL of the DCFH-DA-loaded neutrophil suspension into each well of a black, clear-bottom 96-well plate.
-
Add 50 µL of various concentrations of BW755C or vehicle control to the wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add 50 µL of the stimulant (PMA or fMLP) to the appropriate wells. Use HBSS for unstimulated controls.
-
-
Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm) at 37°C. Kinetic readings can be taken every 5 minutes for 60-120 minutes. Alternatively, endpoint readings can be taken at a specific time point (e.g., 60 minutes).
-
For flow cytometry analysis, acquire data at different time points after stimulation.
-
-
Data Analysis:
-
Subtract the background fluorescence from unstimulated cells.
-
Calculate the percentage inhibition of the fluorescence signal at each concentration of BW755C compared to the stimulated control.
-
Plot the percentage inhibition against the BW755C concentration to determine the IC50.
-
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of BW755C-mediated inhibition of ROS production in neutrophils.
Caption: Experimental workflow for measuring the effect of BW755C on ROS production.
References
- 1. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of leukotriene C4 and B4 generation by human eosinophils and neutrophils with the lipoxygenase pathway inhibitors U60257 and BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Assessment of Xanthine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the assessment of xanthine oxidase (XO) inhibition, a key therapeutic target in conditions such as gout and hyperuricemia. While the user's request specified the compound BW 348U87, extensive research has identified this compound as a ribonucleotide reductase inhibitor with antiviral properties. There is no publicly available scientific literature to suggest that this compound is an inhibitor of xanthine oxidase. Therefore, this document presents a general protocol applicable to the evaluation of any potential xanthine oxidase inhibitor.
Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood can lead to the deposition of urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2] Inhibition of xanthine oxidase is a primary strategy for reducing uric acid production.[3]
I. Signaling Pathway of Purine Catabolism and Xanthine Oxidase Inhibition
The production of uric acid from purine nucleotides involves a two-step oxidation process catalyzed by xanthine oxidase. Understanding this pathway is fundamental to interpreting the results of inhibition assays.
Caption: The purine catabolism pathway and the role of xanthine oxidase.
II. Experimental Workflow for In Vitro Xanthine Oxidase Inhibition Assay
The following diagram outlines the typical workflow for determining the inhibitory potential of a test compound against xanthine oxidase in a laboratory setting.
Caption: General workflow for in vitro xanthine oxidase inhibition assay.
III. Detailed Experimental Protocol: In Vitro Spectrophotometric Assay
This protocol describes a common method for measuring xanthine oxidase activity and its inhibition by monitoring the formation of uric acid, which absorbs light at 295 nm.
A. Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Test Compound
-
Allopurinol (positive control)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 295 nm
B. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear rate of uric acid formation for at least 10 minutes. A typical concentration is 0.05-0.1 U/mL.
-
Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer. A typical substrate concentration for IC50 determination is 100-150 µM.
-
Test Compound and Allopurinol Stock Solutions: Dissolve the test compound and allopurinol in DMSO to create high-concentration stock solutions (e.g., 10-100 mM). Further dilute these stock solutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
C. Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Phosphate Buffer
-
Test compound solution at various concentrations (or allopurinol for the positive control, or buffer with DMSO for the negative control).
-
Xanthine oxidase solution.
-
-
The total volume in each well before adding the substrate should be consistent (e.g., 180 µL).
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Initiate the reaction by adding a specific volume of the xanthine solution to each well (e.g., 20 µL).
-
Immediately begin monitoring the increase in absorbance at 295 nm every 30-60 seconds for 10-20 minutes using a microplate reader.
D. Data Analysis:
-
Calculate the rate of reaction (velocity): Determine the initial linear rate of uric acid formation (ΔAbs/min) for each concentration of the test compound.
-
Calculate the percentage of inhibition:
-
% Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
IV. Kinetic Studies for Mechanism of Inhibition
To understand how the inhibitor interacts with the enzyme, kinetic studies are performed.
A. Protocol:
-
Perform the xanthine oxidase assay as described above, but with varying concentrations of both the substrate (xanthine) and the inhibitor.
-
Typically, at least three different fixed inhibitor concentrations are used, along with a range of substrate concentrations for each inhibitor concentration.
B. Data Analysis:
-
Michaelis-Menten Plot: Plot the initial reaction velocity (v) against the substrate concentration ([S]) for each inhibitor concentration.
-
Lineweaver-Burk Plot: For a more straightforward visual determination of the inhibition type, a double reciprocal plot (1/v vs. 1/[S]) is often used.
-
Competitive Inhibition: Lines intersect on the y-axis. Vmax remains the same, but Km increases.
-
Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, but Km remains the same.
-
Mixed Inhibition: Lines intersect in the second or third quadrant. Both Vmax and Km are altered.
-
Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.
-
V. Quantitative Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison. Below are example tables with hypothetical data for a generic inhibitor.
Table 1: IC50 Values for Xanthine Oxidase Inhibitors
| Compound | IC50 (µM) |
| Test Compound A | 15.2 ± 1.8 |
| Test Compound B | 5.7 ± 0.9 |
| Allopurinol (Control) | 2.5 ± 0.4 |
Table 2: Kinetic Parameters of Xanthine Oxidase Inhibition
| Inhibitor | Inhibition Type | Ki (µM) |
| Test Compound A | Competitive | 8.1 |
| Allopurinol | Competitive | 1.2 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.
VI. Conclusion
This document provides a detailed protocol for the in vitro assessment of xanthine oxidase inhibitors. By following these procedures, researchers can effectively screen and characterize the inhibitory potential and mechanism of action of novel compounds. It is important to reiterate that while the initial request concerned this compound, the available evidence does not support its role as a xanthine oxidase inhibitor. The provided protocols are therefore presented as a general guide for the evaluation of any potential xanthine oxidase inhibitor.
References
Application Notes and Protocols: BW 348U87 in Gout Research Models
To the Researcher:
Following a comprehensive search of scientific literature and historical drug development archives, we have been unable to identify a compound with the designation "BW 348U87" in the context of gout research or any other therapeutic area. This designation does not appear in publicly available databases of scientific publications, clinical trials, or pharmaceutical development pipelines.
The "BW" prefix was historically used by the pharmaceutical company Burroughs Wellcome. This company was instrumental in developing allopurinol, a cornerstone medication for the treatment of gout.[1][2] However, an extensive review of compounds developed by Burroughs Wellcome (later GlaxoWellcome and now GlaxoSmithKline) did not yield any information on a compound designated this compound.[3][4][5]
It is possible that "this compound" represents one of the following:
-
An internal, preclinical compound designation: Pharmaceutical companies synthesize and test numerous compounds that are identified by internal codes. The vast majority of these compounds do not advance to public stages of development and are therefore not documented in publicly accessible literature.
-
A historical compound that was discontinued: The compound may have been investigated in the past but was terminated early in development due to lack of efficacy, safety concerns, or other strategic reasons. Records for such compounds can be difficult to locate.
-
A typographical error: The designation may be a misspelling of another compound.
General Application of Novel Compounds in Gout Research Models
While we cannot provide specific information on this compound, we can offer a general framework and protocols for the application of a hypothetical novel compound in established gout research models. This information is intended to serve as a guide for researchers in this field.
Gout is a form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in the joints, leading to a painful inflammatory response.[6] Research into new treatments for gout often focuses on two primary mechanisms: lowering serum uric acid (urate-lowering therapy) and inhibiting the inflammatory response to MSU crystals.[7][8]
I. In Vitro Models for Screening Anti-Gout Compounds
In vitro models are essential for the initial screening and mechanistic evaluation of new compounds.
A. Inhibition of Xanthine Oxidase Activity
Xanthine oxidase is a key enzyme in the production of uric acid.[7] Allopurinol, a widely used gout medication, functions by inhibiting this enzyme.[2]
Experimental Protocol: Spectrophotometric Assay for Xanthine Oxidase Inhibition
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.
-
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compound (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
-
-
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions.
-
In a 96-well plate, add the buffer, xanthine oxidase, and either the test compound, allopurinol, or vehicle control.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate to all wells.
-
Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 10 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and calculate the IC50 value.
-
B. Inhibition of MSU Crystal-Induced Inflammation in Macrophages
MSU crystals trigger a potent inflammatory response by activating the NLRP3 inflammasome in macrophages, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).
Experimental Protocol: IL-1β Release Assay in THP-1 Macrophages
-
Objective: To assess the ability of a test compound to inhibit MSU crystal-induced IL-1β secretion from macrophages.
-
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for priming
-
MSU crystals (prepared and sterilized)
-
Test compound
-
Colchicine or a known NLRP3 inhibitor (positive control)
-
Human IL-1β ELISA kit
-
-
Procedure:
-
Culture THP-1 cells and differentiate them into macrophages by treating with PMA for 24-48 hours.
-
Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β expression.
-
Treat the cells with various concentrations of the test compound, positive control, or vehicle for 1 hour.
-
Stimulate the cells with MSU crystals (e.g., 250 µg/mL) for 6 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound.
-
II. In Vivo Models for Evaluating Anti-Gout Efficacy
In vivo models are crucial for assessing the efficacy and safety of a compound in a whole-organism context.
A. MSU Crystal-Induced Paw Edema in Mice
This is a widely used acute model of gouty inflammation.
Experimental Protocol: Mouse Model of Acute Gouty Arthritis
-
Objective: To evaluate the anti-inflammatory effect of a test compound on MSU crystal-induced paw swelling.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Materials:
-
MSU crystals
-
Test compound
-
Colchicine (positive control)
-
Vehicle for drug administration (e.g., saline, PEG400)
-
Plethysmometer or digital calipers to measure paw volume/thickness
-
-
Procedure:
-
Acclimatize the mice for at least one week.
-
Administer the test compound, positive control, or vehicle to different groups of mice (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before MSU injection.
-
Inject a suspension of MSU crystals (e.g., 1 mg in 20 µL of sterile saline) into the intra-articular space of the ankle or into the subcutaneous tissue of the paw. Inject the contralateral paw with saline as a control.
-
Measure the paw volume or thickness at baseline and at various time points after MSU injection (e.g., 4, 8, 24, and 48 hours).
-
Calculate the change in paw volume/thickness as an indicator of edema.
-
At the end of the experiment, animals can be euthanized, and the inflamed tissue can be collected for histological analysis or measurement of inflammatory markers (e.g., MPO activity, cytokine levels).
-
B. Potassium Oxonate-Induced Hyperuricemia in Rats
This model is used to evaluate the urate-lowering effects of a compound. Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in most mammals (but not humans).
Experimental Protocol: Rat Model of Hyperuricemia
-
Objective: To determine the effect of a test compound on serum uric acid levels.
-
Animals: Male Sprague-Dawley rats.
-
Materials:
-
Potassium oxonate
-
Test compound
-
Allopurinol (positive control)
-
Vehicle for drug administration
-
Uric acid assay kit
-
-
Procedure:
-
Acclimatize the rats for at least one week.
-
Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally) 1 hour before the test compound.
-
Administer the test compound, positive control, or vehicle to different groups of rats (e.g., orally).
-
Collect blood samples from the tail vein at various time points (e.g., 2, 4, 8, and 24 hours) after drug administration.
-
Separate the serum and measure the uric acid concentration using a commercial assay kit.
-
Calculate the percentage reduction in serum uric acid levels compared to the vehicle-treated hyperuricemic group.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Activity of a Hypothetical Compound
| Assay | Test Compound IC50 (µM) | Allopurinol IC50 (µM) | Colchicine IC50 (µM) |
| Xanthine Oxidase Inhibition | [Insert Value] | [Insert Value] | Not Applicable |
| IL-1β Release Inhibition | [Insert Value] | Not Applicable | [Insert Value] |
Table 2: In Vivo Efficacy of a Hypothetical Compound
| Model | Test Compound Dose (mg/kg) | % Inhibition of Paw Edema (at 24h) | % Reduction in Serum Uric Acid (at 8h) |
| MSU-Induced Paw Edema | [Insert Dose] | [Insert Value] | Not Applicable |
| Potassium Oxonate-Induced Hyperuricemia | [Insert Dose] | Not Applicable | [Insert Value] |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Signaling Pathway of MSU Crystal-Induced Inflammation
Caption: MSU crystal-induced NLRP3 inflammasome activation pathway.
Experimental Workflow for In Vivo Paw Edema Model
Caption: Workflow for the mouse paw edema model of acute gout.
We recommend that you verify the correct designation of the compound of interest. Should you obtain the correct name, we would be pleased to conduct a more targeted and specific literature search to provide you with detailed application notes and protocols.
References
- 1. researchopenworld.com [researchopenworld.com]
- 2. Allopurinol - Wikipedia [en.wikipedia.org]
- 3. portersfiveforce.com [portersfiveforce.com]
- 4. GSK plc - Wikipedia [en.wikipedia.org]
- 5. History - Burroughs Wellcome Fund [bwfund.org]
- 6. Anti-Inflammatory and Hypouricemic Effect of Bioactive Compounds: Molecular Evidence and Potential Application in the Management of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urate-lowering therapy for gout: focus on febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on emerging urate-lowering therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of Renal Function in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Note on "BW 348U87": Extensive literature searches did not yield specific data or studies related to a compound designated "this compound" and its effects on renal function. The following application notes and protocols are therefore provided as a general guide for the preclinical assessment of renal function for investigational compounds. The data presented are illustrative and not specific to any particular agent.
Introduction to Renal Function Assessment
The kidneys are vital for filtering waste products from the blood, regulating fluid and electrolyte balance, and producing essential hormones.[1][2] Therefore, assessing the potential nephrotoxic effects of new chemical entities is a critical component of preclinical drug development. Key parameters for evaluating renal function include the Glomerular Filtration Rate (GFR), renal blood flow (RBF), and urinary markers of kidney injury.[1][2][3]
Glomerular Filtration Rate (GFR): GFR is considered the best overall index of kidney function and represents the rate at which blood is filtered by the glomeruli.[4][5][6] It can be estimated (eGFR) from serum creatinine or cystatin C levels or measured directly using exogenous filtration markers like inulin.[1][2]
Renal Blood Flow (RBF): RBF is the volume of blood delivered to the kidneys per unit of time and is crucial for maintaining GFR.[7][8] Changes in RBF can indicate direct vascular effects of a compound or indirect effects mediated by systemic hemodynamic changes.[9]
Urinary Markers: Analysis of urine composition can reveal damage to different parts of the nephron. Key markers include proteinuria (albuminuria), glucosuria, and the presence of specific tubular injury biomarkers.[1]
Quantitative Data Summary
The following tables provide an example of how to summarize quantitative data from a preclinical study evaluating the renal effects of a hypothetical investigational compound.
Table 1: Effects of Compound X on Glomerular Filtration Rate and Renal Blood Flow in Rats
| Treatment Group | Dose (mg/kg) | GFR (mL/min/kg) | RBF (mL/min/kg) |
| Vehicle Control | 0 | 5.5 ± 0.4 | 25.2 ± 2.1 |
| Compound X | 10 | 5.3 ± 0.5 | 24.8 ± 2.3 |
| Compound X | 30 | 4.1 ± 0.6 | 18.7 ± 1.9 |
| Compound X | 100 | 2.8 ± 0.5 | 12.5 ± 1.5 |
*Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to vehicle control.
Table 2: Effects of Compound X on Urinary Markers of Renal Injury in Rats (24-hour collection)
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Protein Excretion (mg/24h) | Glucose Excretion (mg/24h) |
| Vehicle Control | 0 | 15.2 ± 2.1 | 1.2 ± 0.3 | Not Detected |
| Compound X | 10 | 16.1 ± 2.5 | 1.5 ± 0.4 | Not Detected |
| Compound X | 30 | 25.8 ± 3.2 | 5.8 ± 1.1 | 10.5 ± 3.1* |
| Compound X | 100 | 35.1 ± 4.5 | 15.2 ± 2.8 | 55.7 ± 8.9** |
*Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to vehicle control.
Experimental Protocols
In Vivo Assessment of Renal Function in Rodents
This protocol describes a method for evaluating the effects of a test compound on renal function in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound and vehicle
-
Anesthetic (e.g., isoflurane or pentobarbital)
-
Surgical instruments for cannulation
-
Infusion pumps
-
Blood collection supplies (e.g., syringes, tubes)
-
Urine collection apparatus (e.g., metabolic cages or bladder catheter)
-
Analytical equipment for measuring GFR markers (e.g., inulin), creatinine, and urinary proteins.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heated surgical board to maintain body temperature.
-
Catheterization: Cannulate the jugular vein for infusion of the GFR marker and test compound. Cannulate the carotid artery for blood sampling and blood pressure monitoring. Cannulate the bladder for urine collection.
-
Equilibration Period: Start a continuous intravenous infusion of a GFR marker (e.g., inulin) at a constant rate. Allow for an equilibration period of at least 60 minutes.
-
Baseline Measurements: Collect baseline urine and blood samples to determine basal GFR and other parameters.
-
Compound Administration: Administer the test compound or vehicle via intravenous infusion or bolus injection.
-
Post-Dose Measurements: Collect timed urine and blood samples at regular intervals for a predetermined duration following compound administration.
-
Sample Analysis: Analyze plasma and urine samples for the concentration of the GFR marker. Analyze plasma for creatinine and blood urea nitrogen (BUN). Analyze urine for protein, glucose, and other relevant biomarkers.
-
Calculation of GFR: Calculate GFR using the formula: GFR = (Urine concentration of marker × Urine flow rate) / Plasma concentration of marker.
Histopathological Examination of Kidney Tissue
This protocol outlines the steps for preparing kidney tissue for microscopic examination to identify structural changes indicative of nephrotoxicity.
Materials:
-
Kidneys from treated and control animals
-
10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Staining reagents (Hematoxylin and Eosin)
-
Microscope
Procedure:
-
Tissue Fixation: Immediately following euthanasia, perfuse the kidneys with saline followed by 10% neutral buffered formalin. Excise the kidneys and immerse them in formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues by passing them through a graded series of ethanol solutions. Clear the tissues in xylene. Infiltrate and embed the tissues in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) to visualize cellular structures.
-
Microscopic Examination: A board-certified veterinary pathologist should examine the stained sections for evidence of renal injury, such as tubular necrosis, interstitial nephritis, or glomerular damage.
Signaling Pathways and Workflows
The following diagrams illustrate key concepts in renal function and experimental design.
Caption: Mechanisms of Renal Autoregulation.
Caption: Preclinical Nephrotoxicity Study Workflow.
References
- 1. Renal Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Renal function status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of renal function; clearance, the renal microcirculation, renal blood flow, and metabolic balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimated GFR (eGFR) Test: Kidney Function Levels, Stages, and What to Do Next | National Kidney Foundation [kidney.org]
- 5. What is glomerular filtration rate? [medicalnewstoday.com]
- 6. Glomerular Filtration Rate (GFR) Test: MedlinePlus Medical Test [medlineplus.gov]
- 7. Renal blood flow - Wikipedia [en.wikipedia.org]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Pharmacology of the renal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of FLAP Inhibitors
ABSTRACT: These application notes provide a comprehensive overview of high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the 5-lipoxygenase-activating protein (FLAP), a key target in the leukotriene biosynthesis pathway. The protocols detailed herein are applicable to compounds such as BW 348U87 and other potential FLAP inhibitors. This document includes detailed methodologies for key experiments, data presentation in structured tables, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to the 5-Lipoxygenase (5-LOX) Pathway and FLAP
The 5-lipoxygenase (5-LOX) pathway is a critical enzymatic cascade responsible for the metabolism of arachidonic acid (AA) into leukotrienes, which are potent pro-inflammatory lipid mediators.[1] The 5-LOX enzyme, in conjunction with FLAP, converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This is subsequently metabolized to form various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] These molecules are implicated in the pathophysiology of numerous inflammatory diseases, such as asthma, atherosclerosis, and various allergic conditions.[1][2]
FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-LOX, a crucial step for efficient leukotriene synthesis.[2][3] Inhibition of FLAP effectively blocks the production of all leukotrienes, making it an attractive therapeutic target for anti-inflammatory drugs.[2][4] High-throughput screening assays are essential for the rapid evaluation of large compound libraries to identify novel and potent FLAP inhibitors.[5][6][7]
Signaling Pathway
The 5-LOX signaling cascade is initiated by the release of arachidonic acid from the cell membrane. The key steps are outlined in the diagram below.
High-Throughput Screening Assays for FLAP Inhibitors
A variety of HTS assays can be employed to identify and characterize FLAP inhibitors. These assays can be broadly categorized into binding assays and cell-based functional assays.
FLAP Binding Assay
This in vitro assay directly measures the ability of a test compound to bind to the FLAP protein. It is a primary screening method to identify compounds with an affinity for the target.
Objective: To determine the binding affinity (typically as IC50 or Ki) of a compound to FLAP.
Methodology: A competitive binding assay is commonly used, where the test compound competes with a radiolabeled ligand for binding to a membrane preparation containing FLAP.
Experimental Protocol:
-
Membrane Preparation: Prepare a membrane fraction from cells overexpressing human FLAP.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., phosphate-buffered saline with 1 mM EDTA).
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound) in DMSO, followed by dilution in the assay buffer.
-
Assay Plate Preparation: Add the membrane preparation, radiolabeled ligand (e.g., [125I]L-691,831), and test compound to a 96-well or 384-well plate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cellular Leukotriene Biosynthesis Assay (Intact Cells)
This assay measures the functional inhibition of the 5-LOX pathway in a cellular context by quantifying the production of leukotrienes.
Objective: To assess the ability of a compound to inhibit leukotriene production in whole cells.
Experimental Protocol:
-
Cell Culture: Culture human neutrophils or a cell line expressing 5-LOX and FLAP (e.g., transfected HEK293 cells) in appropriate media.[8]
-
Cell Preparation: Harvest and resuspend the cells in a suitable buffer (e.g., PGC buffer: PBS, 0.1% glucose, and 1 mM CaCl2).[9]
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or a known FLAP inhibitor like MK-886 for a specified time (e.g., 15 minutes at 37°C).[9]
-
Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene synthesis.[8][9]
-
Reaction Termination: Stop the reaction by adding a solvent like methanol.[9]
-
Leukotriene Quantification: Analyze the supernatant for leukotriene levels (e.g., LTB4) using methods such as ELISA or LC-MS/MS.[1][8]
-
Data Analysis: Determine the IC50 value of the test compound for the inhibition of leukotriene biosynthesis.
Human Whole Blood Assay
This ex vivo assay evaluates the potency of a FLAP inhibitor in a more physiologically relevant environment, including the presence of plasma proteins and other blood components.
Objective: To assess the inhibitory activity of a compound on leukotriene production in human whole blood.
Experimental Protocol:
-
Blood Collection: Collect fresh human blood from healthy volunteers into tubes containing an anticoagulant.
-
Compound Incubation: Pre-incubate aliquots of whole blood with the test compound or vehicle at 37°C.
-
Stimulation: Stimulate the blood samples with a suitable agonist (e.g., calcium ionophore A23187) to induce leukotriene production.
-
Plasma Separation: Stop the reaction and separate the plasma by centrifugation.
-
Quantification: Measure the levels of leukotrienes (e.g., LTB4) in the plasma using ELISA or LC-MS/MS.
-
Data Analysis: Calculate the IC50 value for the inhibition of leukotriene synthesis in whole blood.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing FLAP inhibitors.
Data Presentation
The potency of FLAP inhibitors is typically reported as their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported IC50 values for several well-characterized FLAP inhibitors.
| Compound | FLAP Binding Assay (IC50, nM) | Cellular Leukotriene Biosynthesis Assay (IC50, nM) | Human Whole Blood Assay (IC50, nM) |
| MK-886 | 2-5 | 3-10 | 50-100 |
| MK-591 (Quiflapon) | 1.6 | 12 | 240 |
| BAY-X-1005 (Atreleuton) | 10 | 220 | 1200 |
| GSK2190918 (Setogepram) | 0.8 | 4.5 | 130 |
| Compound 5 | N/A | 200 | N/A |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Conclusion
The high-throughput screening assays and protocols described in these application notes provide a robust framework for the identification and characterization of novel FLAP inhibitors like this compound. By employing a combination of binding and cell-based functional assays, researchers can efficiently screen large compound libraries and advance promising hits through the drug discovery pipeline. The detailed methodologies and data presentation guidelines aim to facilitate the discovery of new therapeutic agents for the treatment of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the first dual inhibitor of the 5-lipoxygenase-activating protein and soluble epoxide hydrolase using pharmacophore-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. "High throughput screening for new drug discovery" by B.B. Lin [jfda-online.com]
- 8. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BW 348U87 solubility issues in aqueous buffers
Welcome to the technical support center for BW 348U87. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on addressing solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound identified as a ribonucleotide reductase inhibitor. Its systematic IUPAC name is 1-(2-chlorophenyl)-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea. It has the molecular formula C₁₅H₁₅ClN₆S₂ and a molecular weight of 378.9 g/mol . This compound has been investigated for its potential antiviral activity, particularly its synergistic effects with acyclovir against herpes simplex virus (HSV).
Q2: What are the main challenges when working with this compound?
A2: The primary challenge reported by researchers is the poor solubility of this compound in aqueous buffers. Due to its chemical structure, which includes multiple aromatic rings and a thiourea backbone, the compound is largely hydrophobic, leading to precipitation when directly dissolved in aqueous solutions.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a concentrated stock solution of this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with low aqueous solubility.
Q4: How do I prepare a working solution of this compound in an aqueous buffer for my experiment?
A4: To prepare a working solution, first dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or higher). Then, dilute this stock solution into your desired aqueous buffer (e.g., PBS, Tris-HCl) to the final working concentration. It is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and minimize immediate precipitation.
Q5: What is the role of this compound as a ribonucleotide reductase inhibitor?
A5: Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. By inhibiting this enzyme, this compound can disrupt DNA replication, which is a key process for the proliferation of viruses and cancer cells. This mechanism of action underlies its investigation as an antiviral and potential anticancer agent.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered with this compound in aqueous buffers.
Problem 1: this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Final concentration is too high | The final concentration of this compound in the aqueous buffer may exceed its solubility limit. Try preparing a more dilute working solution. | A clear, homogenous solution with no visible precipitate. |
| DMSO concentration is too low | The percentage of DMSO in the final working solution may be insufficient to keep this compound dissolved. While minimizing DMSO is often desired, a slightly higher final concentration (e.g., 0.5% - 1%) might be necessary. Note: Always check the tolerance of your experimental system (e.g., cells) to the final DMSO concentration. | The compound remains in solution due to the co-solvent effect of DMSO. |
| Mixing technique is inadequate | Adding the DMSO stock too quickly or without sufficient agitation can cause localized high concentrations and immediate precipitation. | Slow, dropwise addition of the DMSO stock into the vortexing or stirring buffer results in a clear solution. |
| Buffer pH is not optimal | The solubility of ionizable compounds can be pH-dependent. Although this compound is not strongly ionizable, slight pH adjustments of your buffer might have an effect. | Improved solubility at a slightly different pH. This requires empirical testing. |
| Temperature of the buffer | The solubility of some compounds increases with temperature. | Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock may improve solubility. Ensure the temperature is compatible with your experimental setup. |
Problem 2: My stock solution in DMSO shows crystals after storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Storage temperature is too low | DMSO freezes at 18.5°C (65.3°F). If your stock solution is stored at a low temperature, the DMSO may have solidified, causing the compound to crystallize out. | Gently warm the stock solution at room temperature or in a 37°C water bath until it is completely thawed and the crystals have redissolved. Ensure the solution is homogenous before use. |
| Concentration is too high for long-term storage | You may have prepared a supersaturated stock solution that is not stable over time. | Prepare a fresh stock solution at a slightly lower concentration for long-term storage. |
| Moisture absorption | DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for hydrophobic compounds. | Store the DMSO stock solution in a tightly sealed vial with desiccant to prevent moisture absorption. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 378.9 g/mol , dissolve 3.789 mg in 1 mL of DMSO).
-
Dissolution: Vortex the solution vigorously until all the solid material is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution at room temperature or 4°C in a tightly sealed, light-protected vial. Avoid freezing if possible to prevent crystallization.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare the desired sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Dilution Calculation: Calculate the volume of the this compound DMSO stock solution needed to achieve the final desired concentration in the total volume of your experimental sample. Remember to account for the volume of the stock solution in the final volume calculation.
-
Dilution Procedure:
-
Aliquot the required volume of the aqueous buffer into a sterile tube.
-
While vigorously vortexing or stirring the buffer, slowly add the calculated volume of the this compound DMSO stock solution dropwise to the buffer.
-
Continue to mix for a few minutes to ensure homogeneity.
-
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Diagrams
Technical Support Center: BW755C (Formerly BW 348U87)
Welcome to the Technical Support Center for BW755C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of BW755C in solution for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable and effective use of this compound in your research.
I. Compound Identification and Mechanism of Action
Initially referenced as BW 348U87, the compound is correctly identified as BW755C .
-
Chemical Name: 3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline
-
Mechanism of Action: BW755C is a potent dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By inhibiting these enzymes, BW755C blocks the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.
II. FAQs: Handling and Stability of BW755C
This section addresses common questions regarding the stability and handling of BW755C in solution.
Q1: What are the initial signs of BW755C instability in my solution?
A1: Due to its lipophilic nature, BW755C is prone to precipitation in aqueous solutions. Signs of instability include:
-
Precipitation: The appearance of solid particles, crystals, or a film in the solution.
-
Cloudiness or Turbidity: A hazy or milky appearance, indicating the formation of aggregates or fine precipitates.
-
Color Change: While not definitively reported for BW755C, discoloration can be a sign of chemical degradation.
Q2: In which solvents can I dissolve BW755C?
A2: BW755C exhibits good solubility in several organic solvents. It is sparingly soluble in aqueous buffers. The following table summarizes known solubility data:
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Q3: What are the recommended storage conditions for BW755C solutions?
A3: For long-term stability, solid BW755C should be stored at -20°C. Stock solutions prepared in organic solvents like DMSO or ethanol should also be stored at -20°C in tightly sealed vials to prevent evaporation and moisture absorption. For aqueous working solutions, it is highly recommended to prepare them fresh for each experiment.
Q4: My BW755C precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What happened and how can I prevent this?
A4: This phenomenon is known as "solvent shock," where the rapid change in solvent polarity upon dilution causes the compound to crash out of solution. To prevent this:
-
Use an intermediate dilution step: Before the final dilution in your aqueous medium, perform an intermediate dilution of your DMSO stock in a solvent that is miscible with both DMSO and water, such as ethanol.
-
Warm the aqueous medium: Pre-warming your cell culture medium or buffer to 37°C can sometimes improve the solubility of the compound.
-
Stir gently while adding: Add the BW755C solution dropwise to the aqueous medium while gently vortexing or stirring.
-
Limit the final organic solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your experimental setup as low as possible, typically below 0.5%, to minimize solvent effects on your cells or assay.
Q5: How does pH affect the stability of BW755C in solution?
III. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered with BW755C stability in solution.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitate forms immediately upon dilution in aqueous buffer/medium. | - Exceeded solubility limit.- "Solvent shock".- Low temperature of the aqueous solution. | - Lower the final concentration of BW755C.- Use a serial dilution method (see Protocol 1).- Pre-warm the aqueous buffer/medium to 37°C.- Ensure the final organic solvent concentration is minimal (<0.5%). |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | - Time-dependent precipitation.- Interaction with media components (e.g., proteins in serum).- pH shift in the medium due to cell metabolism. | - Prepare fresh working solutions for each experiment and use them immediately.- For cell culture, consider reducing the serum concentration if experimentally permissible.- Ensure the medium is adequately buffered. |
| Inconsistent experimental results. | - Inaccurate concentration due to precipitation.- Degradation of the compound. | - Visually inspect the solution for any signs of precipitation before each use.- Prepare fresh stock solutions periodically.- Protect stock solutions from light and store at -20°C. |
IV. Experimental Protocols
Protocol 1: Preparation of a BW755C Working Solution for Cell Culture
This protocol provides a step-by-step method for preparing a working solution of BW755C in cell culture medium, designed to minimize precipitation.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the vial of solid BW755C to equilibrate to room temperature.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution.
-
Perform a 1:10 dilution of the DMSO stock in absolute ethanol to obtain a 1 mM solution.
-
-
Prepare the Final Working Solution:
-
Warm your cell culture medium to 37°C.
-
Add the required volume of the 10 mM DMSO stock or the 1 mM intermediate dilution to the pre-warmed medium to achieve your desired final concentration.
-
Important: Add the BW755C solution dropwise while gently swirling the medium.
-
Ensure the final DMSO concentration in the medium does not exceed 0.5%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
V. Visualizations
Signaling Pathway
Caption: Inhibition of the Arachidonic Acid Cascade by BW755C.
Experimental Workflow
Caption: Recommended workflow for preparing BW755C solutions.
Technical Support Center: Troubleshooting BW 348U87 Precipitation in Cell Media
Disclaimer: Specific solubility data for "BW 348U87" is not publicly available. This guide provides general troubleshooting strategies for small molecule precipitation in cell culture media, using this compound as an illustrative example. The recommendations provided may require optimization for your specific compound and experimental conditions.
This technical support center is designed for researchers, scientists, and drug development professionals encountering precipitation issues with small molecule compounds, such as this compound, in their cell culture experiments. The following information will help you identify the cause of precipitation and provide systematic solutions to resolve the issue.
Frequently Asked Questions (FAQs)
Q1: I've added my this compound stock solution to the cell culture media, and it immediately turned cloudy. What is happening?
A: This phenomenon is likely due to the precipitation of this compound. Immediate cloudiness, also known as "crashing out," often occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture media.[1] This can be triggered by a rapid change in solvent polarity, often referred to as "solvent shock," when a concentrated stock solution (e.g., in DMSO) is diluted into the aqueous media.[2]
Q2: What are the common causes of compound precipitation in cell culture media?
A: Several factors can contribute to the precipitation of small molecules like this compound:
-
High Final Concentration: The desired experimental concentration may be higher than the compound's intrinsic solubility in the cell culture media.[1]
-
Solvent Shock: A sudden decrease in the concentration of the organic solvent (like DMSO) upon dilution into the aqueous media can cause the compound to precipitate.[2]
-
pH of the Media: The solubility of many compounds is dependent on the pH of the solution. Standard cell culture media is buffered to a physiological pH (typically 7.2-7.4), which may not be optimal for your compound's solubility.[1]
-
Temperature: Changes in temperature can affect solubility. Media is often stored at 4°C and then warmed to 37°C for experiments, which can influence a compound's solubility.[1][3]
-
Interaction with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and, if supplemented, serum proteins. Your compound may interact with these components, leading to the formation of insoluble complexes.[1][3]
-
Incubation Time: A compound in a supersaturated state may appear dissolved initially but can slowly precipitate over time during incubation.
Q3: Can the type of cell culture medium or the presence of serum affect the solubility of my compound?
A: Yes, absolutely. Different media formulations have varying compositions of salts, amino acids, and other small molecules that can interact with your compound and affect its solubility.[3] The presence of serum, particularly serum albumin, can sometimes increase the solubility of hydrophobic compounds by binding to them.[4][5] Conversely, interactions with other serum components could potentially lead to precipitation. It is crucial to test the solubility of your compound in the specific medium and serum conditions you plan to use in your experiments.
Q4: My this compound stock solution itself has a precipitate after being stored in the freezer. What should I do?
A: Precipitate in the stock solution can occur if the compound has poor solubility at lower temperatures or if it has undergone freeze-thaw cycles.[1] Gently warm the stock solution to 37°C and vortex thoroughly to try and redissolve the compound before use. If the precipitate persists, it is best to prepare a fresh stock solution. To avoid this issue in the future, consider preparing smaller aliquots of the stock solution to minimize freeze-thaw cycles.[1]
Troubleshooting Guide
If you observe precipitation after adding this compound to your cell culture media, follow this systematic approach to identify and resolve the issue.
| Observation | Potential Cause | Recommended Solutions |
| Immediate cloudiness or precipitate upon addition | Concentration Exceeds Solubility: The final concentration is too high for the aqueous media.[1] | 1. Reduce Final Concentration: Test a lower final concentration of this compound. 2. Optimize Stock Concentration: Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution to minimize solvent effects.[1] 3. Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the pre-warmed culture medium.[1] |
| Solvent Shock: Rapid change in solvent polarity.[2] | 1. Improve Dilution Technique: Pre-warm the cell culture media to 37°C. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[2] 2. Intermediate Dilution Step: Create an intermediate dilution of the stock in a small volume of media first, then add this to the final volume. | |
| Precipitate forms over time in the incubator | Temperature Shift: The compound is less soluble at 37°C than at room temperature.[1][3] | 1. Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the compound.[1] 2. Equilibrate: Allow the prepared media containing the compound to equilibrate at 37°C for a short period before adding it to the cells. |
| pH Shift: The CO2 environment in the incubator can alter the pH of the media, affecting solubility.[1] | 1. Ensure Proper Buffering: Use a medium that is appropriately buffered for the CO2 concentration in your incubator (e.g., HEPES buffer can provide additional stability). 2. Check Media pH: Confirm that the pH of your media is within the expected range. | |
| Interaction with Media Components: The compound may be reacting with salts, proteins, or other components over time.[1][3] | 1. Test Stability: Perform a stability test of this compound in your specific cell culture medium over the intended duration of your experiment without cells. 2. Simplify the Medium: If possible, test the solubility in a simpler basal medium to identify potential interactions. | |
| Cloudiness or turbidity appears in the media | Fine Particulate Precipitation or Microbial Contamination | 1. Microscopic Examination: Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth (e.g., bacteria, yeast).[1] 2. Address Precipitation: If it is a precipitate, follow the solutions for immediate or delayed precipitation. 3. Address Contamination: If contamination is suspected, discard the culture and review your sterile techniques. |
Experimental Protocol: Determination of Maximum Soluble Concentration of this compound
This protocol provides a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound
-
100% DMSO (or other appropriate solvent)
-
Your specific cell culture medium (with all supplements, e.g., serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C with the appropriate CO2 concentration
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary. Visually inspect for any particulates.
-
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a range of final concentrations of this compound. It is recommended to perform 2-fold serial dilutions.
-
For example, to test a range from 100 µM down to ~0.8 µM:
-
To make the 100 µM solution from a 10 mM stock, perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media).
-
Vortex gently immediately after adding the stock.
-
For the subsequent dilutions, transfer a volume from the preceding tube to a tube with an equal volume of fresh, pre-warmed media.
-
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).
-
For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.[1]
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.[1]
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors contributing to compound precipitation.
References
Optimizing Incubation Time for BW 348U87 Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving the small molecule inhibitor BW 348U87.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. These proteins are lysine acetyltransferases that are crucial for regulating gene expression. By binding to the bromodomain, this compound prevents CBP/p300 from recognizing acetylated lysine residues on histones and other proteins. This action disrupts transcriptional programs, such as the MYC pathway, which are essential for the proliferation and survival of cancer cells.[1]
Q2: What is a recommended starting point for incubation time in a cell-based assay?
A2: The optimal incubation time is highly dependent on the specific cell type and the biological question being investigated.[1]
-
For signaling studies , such as measuring downstream protein levels (e.g., MYC) or histone acetylation, a shorter time course of 6 to 24 hours is often sufficient to observe target engagement and initial downstream effects.[1]
-
For cell viability or proliferation assays , a longer incubation period of 48 to 72 hours is typically required to observe significant phenotypic changes.[1]
-
For slow-acting effects , like epigenetic reprogramming, extended incubation times of up to 10 days may be necessary. This requires careful optimization of cell seeding density to prevent overgrowth.[1]
Q3: How does the IC50 value of this compound guide the choice of incubation time?
A3: The IC50 value, which represents the concentration of an inhibitor required to reduce a biological response by 50%, is influenced by incubation time. Longer incubation times may allow for the use of lower, more specific concentrations of the inhibitor to achieve a biological effect. It is crucial to perform both dose-response and time-course experiments to determine the optimal balance that maximizes the on-target effect while minimizing potential off-target effects.[1]
Troubleshooting Guide
Issue: No observable effect of this compound on my cells.
This troubleshooting guide will help you identify potential reasons for a lack of an observable effect in your experiment.
References
Technical Support Center: Xanthine Oxidase Assays Featuring Inhibitor XYZ (e.g., BW 348U87)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing potent small molecule inhibitors, such as the representative compound "Inhibitor XYZ (e.g., BW 348U87)," in xanthine oxidase (XO) assays. Our aim is to help you overcome common experimental hurdles and ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of xanthine oxidase?
Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] This process is a crucial step in purine catabolism in humans and other species.[1][3] The active site of XO contains a molybdenum cofactor that is essential for the catalytic activity.[1][3] The reaction with xanthine involves the introduction of an oxygen atom from water, not from dioxygen (O2).[1] During the reaction, reactive oxygen species (ROS) such as superoxide and hydrogen peroxide are generated.[1][4]
Q2: My potent inhibitor, Inhibitor XYZ, shows poor solubility in the aqueous assay buffer. What are the initial steps to address this?
Poor aqueous solubility is a common issue with potent, often hydrophobic, small molecule inhibitors. When your stock solution (likely in an organic solvent like DMSO) is diluted into the aqueous assay buffer, the inhibitor can precipitate, a phenomenon known as "crashing out".[5] Here are some initial troubleshooting steps:
-
Lower the Final Concentration: Your target concentration might be above the inhibitor's solubility limit in the final assay buffer.[5] Perform serial dilutions to test lower concentrations.[5]
-
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first while vortexing, and then gradually add the rest of the buffer.[5]
-
Use Sonication: After dilution, a brief sonication in a water bath can help disperse the compound and break up small precipitates.[5]
Q3: What is the maximum recommended concentration of an organic co-solvent like DMSO in a typical xanthine oxidase assay?
High concentrations of organic solvents can affect enzyme activity and the stability of other assay components. While the tolerance can vary, a general recommendation is to keep the final concentration of DMSO at 0.5% or lower.[5] If solubility issues persist, consider testing alternative co-solvents like ethanol or DMF, or using a solubilizing agent such as Tween-20, though their compatibility with the assay must be validated.[5]
Q4: I am observing high background in my fluorescence-based xanthine oxidase assay. What could be the cause and how can I mitigate it?
High background in fluorescence assays can be caused by several factors:
-
Substrate Purity: Impurities in the xanthine or hypoxanthine substrate can lead to non-enzymatic production of fluorescent products.
-
Probe Concentration: The concentration of the fluorescent probe itself can contribute to high background. For some commercial kits, it is recommended to dilute the fluorescent peroxidase substrate 5 to 10-fold with the assay buffer just before use to reduce background.[6]
-
Sample-Specific Interference: Components in your sample, such as serum, may contain substances that fluoresce at the assay wavelengths.[6] Running a sample blank, where the xanthine oxidase substrate mix is omitted, can help correct for this background signal.[6]
-
Plate Type: Ensure you are using the correct type of microplate. Black plates with clear bottoms are recommended for fluorescence assays to minimize well-to-well crosstalk and background fluorescence.[6]
Troubleshooting Guides
Issue 1: Inhibitor XYZ (e.g., this compound) Precipitation
This guide provides a systematic approach to resolving solubility issues with your xanthine oxidase inhibitor.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Quantitative Data Summary
The following table summarizes key quantitative parameters often encountered in xanthine oxidase assays. These are general guidelines and may need to be optimized for your specific experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| Final DMSO Concentration | ≤ 0.5% | High concentrations can inhibit enzyme activity.[5] |
| Assay Temperature | 25°C or 37°C | Should be kept consistent throughout the experiment. |
| pH of Assay Buffer | 7.4 - 7.8 | The optimal pH can vary depending on the enzyme source.[7][8] |
| Wavelength (Colorimetric) | 570 nm or 293 nm | Depends on the assay method (uric acid or H2O2 detection).[6] |
| Wavelength (Fluorometric) | Ex/Em = 535/587 nm | Common for assays using a peroxidase substrate.[6] |
Experimental Protocols
General Protocol for Xanthine Oxidase Inhibition Assay
This protocol provides a general framework. Specific concentrations and volumes may need to be optimized.
1. Reagent Preparation:
-
Xanthine Oxidase Assay Buffer: Prepare a buffer at the desired pH (e.g., 0.1 M Tris-HCl, pH 7.5). Ensure the buffer is at room temperature before use.[6]
-
Xanthine Solution: Prepare a stock solution of xanthine (e.g., 10 mM in 0.025 M NaOH).
-
Inhibitor XYZ Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.[5]
-
Xanthine Oxidase Enzyme Solution: Dilute the stock enzyme in ice-cold assay buffer to the desired working concentration (e.g., 0.1-0.2 U/mL). Keep on ice.
2. Assay Procedure (96-well plate format):
-
Prepare Inhibitor Dilutions: Serially dilute the Inhibitor XYZ stock solution in assay buffer to achieve a range of desired final concentrations. Remember to account for the final volume in the well.
-
Add Reagents to Wells:
-
Add the diluted inhibitor or vehicle control (e.g., assay buffer with the same final DMSO concentration) to the appropriate wells.
-
Add the xanthine solution to all wells.
-
Bring the total volume in each well to a pre-determined volume with assay buffer.
-
-
Initiate the Reaction: Add the xanthine oxidase enzyme solution to all wells to start the reaction. Mix gently by shaking the plate.
-
Incubate and Measure:
-
Data Analysis:
-
Correct for background by subtracting the reading from wells with no enzyme.
-
Determine the rate of the reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Signaling Pathway and Mechanism
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Amplite® Colorimetric Xanthine Oxidase Assay Kit | AAT Bioquest [aatbio.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. libios.fr [libios.fr]
- 9. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Addressing Off-target Effects of BW 348U87 in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BW 348U87. The information is designed to help address potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a ribonucleotide reductase inhibitor.[1] Its primary role in research has been as a potentiator of the antiviral drug Acyclovir against Herpes Simplex Virus (HSV).[2] It acts synergistically with Acyclovir to enhance its antiviral efficacy.[1]
Q2: Does this compound have antiviral activity on its own?
A2: No, studies have shown that this compound alone does not possess antiviral activity.[2] Its therapeutic effect is observed when used in combination with other antiviral agents like Acyclovir.
Q3: What is the chemical information for this compound?
A3: The key chemical identifiers for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 127142-14-7[1][2] |
| Molecular Formula | C15H15ClN6S2[1][2] |
| IUPAC Name | 1-(2-chlorophenyl)-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea[2] |
| Molecular Weight | 378.9 g/mol [2] |
Q4: What are the known limitations or challenges when using this compound?
A4: In clinical applications for Acyclovir-resistant mucocutaneous Herpes Simplex Virus infections, combination therapy with this compound showed transient improvement in many cases, but complete reepithelialization of target lesions was infrequent.[2] Researchers should be aware of this limitation when designing experiments.
Troubleshooting Guide
Problem 1: I am not observing the expected potentiation of my primary antiviral drug with this compound.
-
Question: Have you confirmed the activity of your primary antiviral drug independently?
-
Answer: It is crucial to have a positive control with the primary drug alone to ensure it is active under your experimental conditions.
-
-
Question: What is the concentration of this compound you are using?
-
Answer: While this compound potentiates Acyclovir, the optimal concentration may vary depending on the cell line, virus strain, and experimental setup. A dose-response curve should be generated to determine the optimal concentration for synergy.
-
-
Question: Are you considering the stability of this compound in your experimental media?
-
Answer: Ensure that the compound is stable and soluble in your culture medium for the duration of the experiment. Test the stability of the compound under your specific experimental conditions if unexpected results persist.
-
Problem 2: I am observing unexpected cellular effects that do not seem related to ribonucleotide reductase inhibition.
-
Question: Could these be off-target effects of this compound?
-
Question: How can I investigate potential off-target effects?
-
Answer: A tiered approach is recommended. Start with a broad kinase panel screening to identify potential off-target kinases. Follow up with cellular assays to confirm any hits from the screen. The experimental workflow for investigating off-target effects is outlined below.
-
Hypothetical Off-Target Profile of this compound
To illustrate the type of data generated in an off-target screening study, the following table presents hypothetical inhibitory activity (IC50 values) of this compound against a panel of related enzymes. Note: This data is for illustrative purposes only and is not based on published results.
| Target | IC50 (nM) |
| Ribonucleotide Reductase (On-Target) | 50 |
| Enzyme A (Off-Target) | > 10,000 |
| Enzyme B (Off-Target) | 1,500 |
| Enzyme C (Off-Target) | > 10,000 |
| Enzyme D (Off-Target) | 8,000 |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects using a Kinase Inhibitor Panel
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and ATP.
-
Compound Addition: Add this compound at a range of concentrations to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (solvent only).
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a predetermined amount of time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.
Visualizations
Caption: Hypothetical signaling pathway illustrating on-target and potential off-target effects of this compound.
Caption: Experimental workflow for identifying and validating potential off-target effects of a small molecule inhibitor.
References
How to minimize variability in BW 348U87 experimental results
Welcome to the technical support center for BW 348U87. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Our goal is to help you minimize variability and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of ribonucleotide reductase. This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, this compound disrupts DNA replication, which is particularly effective against rapidly proliferating cells and viruses. It has been notably investigated for its synergistic antiviral activity with acyclovir against herpes simplex virus (HSV).[1][2]
Q2: How should I prepare and store this compound for experimental use?
A2: Proper preparation and storage of this compound are critical for maintaining its activity and ensuring experimental consistency. For in vivo studies, a stock solution can be prepared by dissolving this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of at least 1.25 mg/mL. Another option is to dissolve it in a mixture of 10% DMSO and 90% corn oil. For in vitro experiments, it is common to prepare a concentrated stock solution in 100% DMSO.
Stock Solution Storage: It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended. Always ensure the compound is stored under nitrogen if possible.
Working Solution Preparation: For cell-based assays, the DMSO stock solution should be diluted to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the most common sources of variability when using this compound in antiviral assays?
A3: Variability in antiviral assays using this compound can arise from several factors:
-
Cell Line Choice: Different cell lines can exhibit varying susceptibility to HSV infection and may metabolize the compound differently. Commonly used cell lines for HSV assays include Vero (African green monkey kidney), A549 (human lung carcinoma), MRC-5 (human fetal lung fibroblast), and HELF (human embryonic lung fibroblast) cells.[3][4] The choice of cell line can significantly impact the 50% inhibitory concentration (IC50) values.[3]
-
Virus Strain and Titer: Different strains of HSV-1 and HSV-2 may have different sensitivities to this compound and acyclovir. Inconsistent virus titers (the concentration of infectious virus) used to infect the cells will lead to significant variability in plaque formation or cytopathic effect.
-
Assay Method: The specific antiviral assay used (e.g., plaque reduction assay, virus yield reduction assay, or cytopathic effect inhibition assay) can influence the results. Plaque reduction assays are considered a gold standard but can be subjective.[5]
-
Compound Stability and Solubility: Improper storage or handling of this compound can lead to degradation. Poor solubility in the final assay medium can result in an inaccurate effective concentration.
-
Experimental Parameters: Variations in incubation times, cell seeding density, and the timing of compound addition relative to viral infection can all contribute to inconsistent results.
Troubleshooting Guides
Issue 1: High Variability in Plaque Reduction Assay Results
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Cell Monolayer | Ensure cells are seeded evenly and form a confluent monolayer before infection. Uneven cell growth can lead to irregular plaque formation. |
| Variable Virus Input | Use a consistent multiplicity of infection (MOI) for all experiments. Titer the virus stock regularly to ensure accuracy. |
| Subjective Plaque Counting | Have a second, blinded researcher count the plaques to ensure objectivity. Use imaging software for automated plaque counting if available. |
| Inappropriate Overlay Medium | The viscosity of the overlay medium (e.g., methylcellulose) is critical. If it's too low, the virus can spread non-specifically, leading to indistinct plaques. If too high, plaque development may be inhibited. Optimize the concentration of the gelling agent. |
| Cell Line Inconsistency | Use cells from a consistent passage number, as cell susceptibility to viral infection can change with prolonged culturing. Perform regular quality control checks on your cell lines.[3] |
Issue 2: Lack of Expected Synergistic Effect with Acyclovir
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Suboptimal Concentration Ratios | The synergistic effect is often dependent on the concentration ratio of the two drugs. Perform a checkerboard analysis with a range of concentrations for both this compound and acyclovir to identify the optimal synergistic ratio.[4] |
| Incorrect Timing of Drug Addition | For maximal synergy, the timing of drug addition relative to viral infection is crucial. Typically, the compounds are added shortly before or at the time of infection. |
| Drug Antagonism | At certain concentrations, the combination of drugs might be additive or even antagonistic. A thorough dose-response analysis is necessary to map the synergistic, additive, and antagonistic concentration ranges. |
| Resistant Viral Strain | The viral strain being used may have inherent resistance mechanisms that are not overcome by the combination therapy. Test the susceptibility of the strain to each drug individually first. |
Issue 3: Observed Cytotoxicity at Effective Antiviral Concentrations
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is below the cytotoxic threshold for your specific cell line (usually <0.5%). |
| Compound-Induced Cytotoxicity | Determine the 50% cytotoxic concentration (CC50) of this compound on uninfected cells using a standard cytotoxicity assay (e.g., MTT, XTT, or Neutral Red Uptake assay). The therapeutic index (TI) is calculated as CC50/IC50. A higher TI indicates a better safety profile. |
| Extended Incubation Time | Prolonged exposure to the compound, even at non-toxic concentrations, can lead to cumulative cytotoxic effects. Optimize the incubation time to be the minimum required to observe the desired antiviral effect. |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This protocol is a generalized method for determining the antiviral activity of this compound against HSV-1 or HSV-2.
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
HSV-1 or HSV-2 stock of known titer
-
This compound stock solution in DMSO
-
Acyclovir stock solution in DMSO (for synergy studies)
-
Overlay medium (e.g., complete medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer the next day.
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium. For synergy experiments, prepare combinations of this compound and acyclovir.
-
Aspirate the growth medium from the cell monolayers and infect the cells with HSV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well (e.g., 100 PFU/well).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
After adsorption, remove the viral inoculum and wash the cells gently with PBS.
-
Add 1 mL of the overlay medium containing the different concentrations of the test compound(s) to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until clear plaques are visible in the virus control wells.
-
Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on the host cells.
Materials:
-
Vero cells (or the same cell line used in the antiviral assay)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium and add 100 µL of the medium containing the different concentrations of the compound to the wells. Include wells with medium only (no cells) for background control and wells with untreated cells as a viability control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
Ribonucleotide Reductase Inhibition Pathway
This compound inhibits ribonucleotide reductase, which is a key enzyme in the de novo synthesis of deoxyribonucleotides. This enzyme converts ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs). The inhibition of this enzyme leads to a depletion of the cellular pool of dNTPs, which are essential for DNA replication and repair. In the context of a viral infection, this depletion severely hampers the replication of the viral DNA.
References
- 1. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential for combined therapy with 348U87, a ribonucleotide reductase inhibitor, and acyclovir as treatment for acyclovir-resistant herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors that affect in vitro measurement of the susceptibility of herpes simplex virus to nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Leukotriene B4 (LTB4) Receptor Assays
A Note on the Topic: Initial searches for "BW 348U87" did not yield specific information on an assay for a compound with this exact name. However, extensive research points towards a likely interest in assays for Leukotriene B4 (LTB4) receptor antagonists, a class of compounds to which molecules with similar nomenclature belong. This technical support center is therefore focused on providing detailed guidance for researchers working with LTB4 receptor assays.
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing LTB4 receptor assays, particularly in the context of identifying and mitigating interference from other compounds.
Frequently Asked Questions (FAQs)
Q1: What is the principle of an LTB4 receptor binding assay?
An LTB4 receptor binding assay is a technique used to measure the affinity of a compound for the LTB4 receptors, primarily the high-affinity BLT1 and low-affinity BLT2 receptors.[1][2] The most common format is a competitive radioligand binding assay. In this assay, a radiolabeled form of LTB4 (e.g., [³H]-LTB4) competes with an unlabeled test compound (the potential antagonist) for binding to the LTB4 receptors present in a biological sample, such as cell membranes or tissue homogenates.[1][3] The amount of radioligand bound to the receptor is measured, and a decrease in this signal in the presence of the test compound indicates that the compound is binding to the receptor.
Q2: What are the key reagents and equipment needed for an LTB4 receptor binding assay?
Key reagents include:
-
Radioligand: Typically [³H]-LTB4.
-
Unlabeled LTB4: For determining non-specific binding and for creating a standard curve.
-
Test Compounds: The potential LTB4 receptor antagonists to be evaluated.
-
Receptor Source: Membranes prepared from cells or tissues expressing BLT1 or BLT2 receptors (e.g., human neutrophils, guinea pig spleen homogenates).[3]
-
Assay Buffer: A buffer with a specific pH and ionic strength to ensure optimal binding conditions.
-
Scintillation Fluid: To enable the detection of the radiolabel.
Key equipment includes:
-
Filtration Apparatus: To separate receptor-bound radioligand from unbound radioligand.
-
Liquid Scintillation Counter: To measure the radioactivity.
-
Microplate Reader: For non-radioactive assay formats.
-
Centrifuge: For preparing cell membranes.
Q3: How can I determine the binding affinity of my test compound?
The binding affinity is typically determined by performing a competition binding experiment. In this experiment, a fixed concentration of radiolabeled LTB4 is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Troubleshooting Guide
Issue 1: Low or No Specific Binding
Q: My assay is showing very low or no specific binding of the radioligand. What could be the cause?
A: This is a common issue that can arise from several factors:
-
Inactive Radioligand: The radiolabeled LTB4 may have degraded. Ensure it is stored correctly and is within its expiration date.
-
Low Receptor Density: The cell or tissue preparation may have a low concentration of LTB4 receptors. Use a cell line known to express high levels of the target receptor or optimize the membrane preparation protocol.
-
Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal. Review the literature for the recommended buffer composition for LTB4 receptor binding assays.
-
Insufficient Incubation Time: The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
Issue 2: High Non-Specific Binding
Q: I am observing high non-specific binding in my assay. How can I reduce it?
A: High non-specific binding can mask the specific signal and reduce the assay window. Here are some strategies to reduce it:
-
Optimize Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased binding to non-receptor sites. Use a concentration at or below the Kd (dissociation constant) of the radioligand.
-
Pre-treat Filters: Soaking the filter mats in a solution like polyethyleneimine can reduce the binding of the radioligand to the filter itself.
-
Increase Washing Steps: Increasing the number and volume of washes after filtration can help remove unbound radioligand more effectively.
-
Add Bovine Serum Albumin (BSA) to the Buffer: BSA can help to block non-specific binding sites on the assay components.
Issue 3: Suspected Interference from Other Compounds
Q: I suspect that a compound in my sample is interfering with the assay. How can I confirm and troubleshoot this?
A: Interference can be caused by compounds that directly interact with the receptor, the radioligand, or other assay components.
-
Run a "Compound Alone" Control: Test the effect of the suspected interfering compound on the assay in the absence of the test antagonist. This will reveal if the compound itself has any agonist or antagonist activity. Some known LTB4 receptor antagonists have been shown to possess intrinsic agonist activity.[4]
-
Check for Structural Similarity: Compounds structurally similar to LTB4 or other known ligands for the receptor may cross-react and compete for binding.
-
Matrix Effects: Components of the sample matrix (e.g., lipids, proteins) can interfere with the assay. This can be assessed by spiking a known amount of your test compound into the matrix and measuring the recovery. Sample dilution can sometimes mitigate matrix effects.
-
Use a Different Assay Format: If possible, confirm your findings using an alternative assay format, such as a functional cell-based assay that measures a downstream signaling event (e.g., calcium mobilization or cAMP production).[5]
Quantitative Data Summary
The following table summarizes the binding affinities of several known LTB4 receptor antagonists. This data can be used as a reference for expected potencies in your own assays.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| BIIL 315 | BLT1 | 1.9 | [6] |
| BIIL 284 (prodrug) | BLT1 | 230 | [6] |
| U-75302 | BLT1 | - | [4][7] |
| CP-105,696 | BLT1 | - | [4] |
| LY255283 | BLT2 | - | [4] |
Note: Specific Ki values for some compounds were not available in the provided search results, but they are established LTB4 receptor antagonists.
Experimental Protocols
Radioligand Competition Binding Assay for LTB4 Receptors
This protocol provides a general framework for a competitive binding assay.[1]
-
Membrane Preparation:
-
Homogenize cells or tissues known to express LTB4 receptors in an ice-cold buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
For determining non-specific binding, add a high concentration of unlabeled LTB4 (e.g., 1 µM).
-
Add increasing concentrations of the test compound to the appropriate wells.
-
Add a fixed concentration of [³H]-LTB4 (typically at its Kd) to all wells.[1]
-
Initiate the binding reaction by adding the membrane preparation to each well.[1]
-
-
Incubation and Filtration:
-
Incubate the plate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Visualizations
LTB4 Receptor Signaling Pathway
Caption: LTB4 receptor signaling pathway.
Experimental Workflow for LTB4 Receptor Binding Assay
Caption: LTB4 receptor binding assay workflow.
Troubleshooting Logic for Assay Interference
Caption: Troubleshooting assay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Lipoxygenase Inhibitor Concentration
Disclaimer: Initial searches for "BW 348U87" did not yield specific information on a compound with this identifier. It is possible that this is an internal designation or a less common chemical name. The following guide has been created using a representative 5-lipoxygenase (5-LOX) inhibitor as a model to demonstrate the principles of optimizing inhibitor concentration for maximum efficacy. The protocols and data presented are illustrative and should be adapted for your specific inhibitor and experimental system.
Frequently Asked Questions (FAQs)
Q1: My 5-LOX inhibitor has low aqueous solubility. How can I prepare my stock and working solutions?
A1: Many 5-LOX inhibitors are hydrophobic and require an organic solvent for initial solubilization.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a non-polar, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Working Solutions: For your experiment, dilute the stock solution in your aqueous assay buffer. To avoid precipitation (a phenomenon known as "solvent shock"), it is crucial to perform serial dilutions and to ensure the final concentration of the organic solvent in your assay is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.[1]
Q2: I am observing inconsistent results in my cell-based assay. What are the potential causes?
A2: Inconsistent results in cell-based assays can arise from several factors:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density.
-
Inhibitor Stability: Some inhibitors may be unstable in aqueous media. Prepare fresh dilutions for each experiment and minimize the time the inhibitor is in the assay buffer before the experiment begins.
-
Off-Target Effects: At high concentrations, some inhibitors may exhibit off-target effects that can influence cell viability or signaling pathways unrelated to 5-LOX.[2] It is important to perform a dose-response curve to identify the optimal concentration range.
-
Cell Line Characterization: Confirm that your chosen cell line expresses the target enzyme (5-LOX) and its activating protein, FLAP (5-Lipoxygenase-Activating Protein), at sufficient levels for your assay.[1]
Q3: How do I determine the optimal concentration of my 5-LOX inhibitor?
A3: The optimal concentration should be determined empirically for each experimental system. The goal is to find a concentration that provides maximal inhibition of the target enzyme with minimal off-target effects.
-
Dose-Response Curve: Perform a dose-response experiment using a wide range of inhibitor concentrations (e.g., from nanomolar to micromolar). This will allow you to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH assay) to assess the effect of the inhibitor on cell viability. The optimal working concentration should be well below the concentration that causes significant cell death.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inhibitor Precipitation in Assay | Low aqueous solubility of the inhibitor. | Decrease the final concentration of the inhibitor. Increase the percentage of organic solvent slightly (ensure it does not affect the assay and is consistent across all wells). Prepare fresh dilutions and add them to the assay medium with gentle mixing. |
| High Background Signal in Enzyme Assay | Autoxidation of the substrate (e.g., arachidonic acid). Contamination of reagents. | Prepare fresh substrate solution for each experiment.[3] Run a "no enzyme" control to determine the level of non-enzymatic substrate degradation.[1] Use high-purity reagents. |
| Low or No Inhibition Observed | Inactive inhibitor. Degraded enzyme. Incorrect assay conditions. | Verify the purity and activity of your inhibitor. Ensure proper storage and handling of the 5-LOX enzyme to maintain its activity.[1] Optimize assay parameters such as pH, temperature, and substrate concentration. |
| Variability Between Replicates | Pipetting errors. Inconsistent cell numbers. Edge effects in multi-well plates. | Use calibrated pipettes and proper pipetting techniques. Use a cell counter to ensure consistent cell seeding. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Experimental Protocols
Protocol 1: Determination of IC50 for a 5-LOX Inhibitor in a Cell-Free Enzyme Assay
This protocol is adapted from a general lipoxygenase inhibitor screening assay.[3]
Materials:
-
Purified 5-lipoxygenase enzyme
-
5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., a representative 5-LOX inhibitor)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10X stock solution of the 5-LOX Assay Buffer.
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare a stock solution of arachidonic acid in ethanol or DMSO.[1]
-
-
Assay Setup:
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
Add 180 µL of the assay buffer to each well.
-
Add 10 µL of the inhibitor dilutions or vehicle control to the appropriate wells.
-
Add 10 µL of the purified 5-LOX enzyme solution.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the arachidonic acid solution to each well to initiate the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 234 nm every minute for 15-20 minutes. The increase in absorbance corresponds to the formation of the conjugated diene product.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Measurement of 5-LOX Activity in a Cell-Based Assay
Materials:
-
Cells expressing 5-LOX (e.g., human neutrophils or a suitable cell line)
-
Cell culture medium
-
Test inhibitor
-
Calcium ionophore (e.g., A23187)
-
PBS (Phosphate-Buffered Saline)
-
ELISA kit for a 5-LOX product (e.g., Leukotriene B4)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the test inhibitor or vehicle control.
-
Incubate for the desired pre-treatment time (e.g., 30-60 minutes).
-
-
Cell Stimulation:
-
Stimulate the cells with a calcium ionophore (e.g., 1-5 µM A23187) to activate the 5-LOX pathway.
-
Incubate for the appropriate time to allow for the production of 5-LOX metabolites (e.g., 15-30 minutes).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells.
-
-
Quantification of 5-LOX Product:
-
Use an ELISA kit to quantify the amount of a specific 5-LOX product (e.g., Leukotriene B4) in the supernatant, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the optimal inhibitory concentration in your cellular model.
-
Quantitative Data Summary
The following tables present illustrative data for a representative 5-LOX inhibitor.
Table 1: IC50 Values of Representative Lipoxygenase Inhibitors
| Inhibitor | Target Enzyme | IC50 Value (µM) | Assay Type |
| Representative Inhibitor A | 5-Lipoxygenase | 0.5 | Cell-Free |
| Representative Inhibitor A | 5-Lipoxygenase | 1.2 | Cell-Based |
| Nordihydroguaiaretic acid (NDGA) | 5/15-Lipoxygenase | ~2-10 | Cell-Free |
| Zileuton | 5-Lipoxygenase | ~1-5 | Cell-Free/Cell-Based |
Table 2: Example Dose-Response Data for a Representative 5-LOX Inhibitor (Cell-Based Assay)
| Inhibitor Concentration (µM) | % Inhibition of LTB4 Production | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 |
| 0.1 | 15 | 100 |
| 0.5 | 45 | 98 |
| 1.0 | 75 | 97 |
| 5.0 | 95 | 92 |
| 10.0 | 98 | 85 |
| 50.0 | 99 | 60 |
Visualizations
Caption: The 5-Lipoxygenase pathway and the site of inhibitor action.
Caption: A logical workflow for determining optimal inhibitor concentration.
References
Best practices for storing and handling BW 348U87
This technical support center provides best practices for storing, handling, and troubleshooting experiments involving BW 348U87, a ribonucleotide reductase inhibitor. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is an inhibitor of the enzyme ribonucleotide reductase. In research, it is primarily investigated for its synergistic effect with antiviral drugs like Acyclovir. By inhibiting ribonucleotide reductase, this compound enhances the antiviral activity of Acyclovir, particularly against Herpes Simplex Virus (HSV), including strains that may be resistant to Acyclovir alone.[1][2][3]
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid form, storage at room temperature in a dry, well-ventilated place is recommended.[1] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored under specific conditions for optimal stability.[1] Please refer to the data table below for detailed storage guidelines.
Q3: I'm observing precipitation in my stock solution. What should I do?
A3: If you observe precipitation or phase separation in your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1] It is also important to ensure you are using an appropriate solvent system. Refer to the troubleshooting guide and solubility protocols for detailed instructions.
Q4: What are the general safety precautions I should take when handling this compound?
A4: this compound should be handled in a well-ventilated area. Standard personal protective equipment (PPE), including gloves and eye protection, should be worn. Avoid the formation of dust and aerosols. In case of contact with skin or eyes, rinse immediately with plenty of water.
Quantitative Data Summary
The following table summarizes the key quantitative data for the storage and preparation of this compound solutions.
| Parameter | Solid Compound | Stock Solution |
| Storage Temperature | Room temperature | -80°C (long-term) or -20°C (short-term) |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. | Protect from light and store under a nitrogen atmosphere for optimal stability. |
| Shelf Life | Varies by manufacturer; refer to the product datasheet. | Up to 6 months at -80°C or 1 month at -20°C.[1] |
| Recommended Solvents | DMSO is a common solvent for initial stock preparation. | Varies by experimental need. See solubility protocols below. |
| Achievable Concentration | Not applicable. | ≥ 1.25 mg/mL in various solvent systems.[1] |
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the dissolution of this compound.
Problem: The compound is not fully dissolving in the chosen solvent.
-
Possible Cause 1: Inappropriate Solvent: The solvent or solvent system may not be optimal for this compound.
-
Solution: Start by dissolving this compound in DMSO to prepare a concentrated stock solution. For in vivo or cell-based assays, this stock can then be diluted into an appropriate vehicle. Several protocols using co-solvents like PEG300, Tween-80, or SBE-β-CD have been shown to be effective.[1]
-
-
Possible Cause 2: Low Temperature: The dissolution process may be slowed at lower temperatures.
-
Solution: Gentle warming of the solution can aid in dissolving the compound. Be cautious with the temperature to avoid degradation.
-
-
Possible Cause 3: Insufficient Agitation: The compound may not be adequately dispersed in the solvent.
-
Solution: Use a vortex mixer or sonication to enhance dissolution. Sonication can be particularly effective for stubborn precipitates.[1]
-
Problem: The compound precipitates out of solution after initial dissolution.
-
Possible Cause 1: Supersaturation: The concentration of the compound may be too high for the chosen solvent system.
-
Solution: Try preparing a more dilute solution. If a higher concentration is necessary, a different solvent system may be required. Refer to the detailed experimental protocols for recommended solvent compositions.
-
-
Possible Cause 2: Change in Temperature: A decrease in temperature can reduce the solubility of the compound.
-
Solution: Ensure that the solution is maintained at a stable temperature, especially if it was warmed during preparation.
-
-
Possible Cause 3: Incompatibility with Aqueous Buffers: Diluting a DMSO stock directly into an aqueous buffer can sometimes cause precipitation.
-
Solution: Use a multi-step dilution process with intermediate solvents like PEG300 or Tween-80 to improve miscibility.[1]
-
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Detailed Methodology: Preparation of a 1.25 mg/mL Solution for In Vivo Studies
This protocol describes the preparation of a 1.25 mg/mL solution of this compound suitable for in vivo administration, based on established methods.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 12.5 mg/mL stock solution: Weigh the required amount of this compound and dissolve it in DMSO to a final concentration of 12.5 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Prepare the final formulation (1 mL total volume):
-
In a sterile microcentrifuge tube, add 100 µL of the 12.5 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex the solution one last time.
-
-
Final Concentration: This procedure yields a 1.25 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Observation: The final solution should be clear. If any precipitation is observed, gentle warming or brief sonication can be applied.
Synergistic Antiviral Mechanism of this compound and Acyclovir
This compound acts as an inhibitor of ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides (the building blocks of DNA).[1] In herpes simplex virus (HSV)-infected cells, the virus relies on this enzyme to produce the necessary components for its own DNA replication.
Acyclovir, a nucleoside analog, is converted to its active triphosphate form by viral thymidine kinase. This active form then inhibits the viral DNA polymerase, halting viral DNA synthesis.
The synergistic effect arises because this compound depletes the pool of deoxyribonucleotides available for viral DNA synthesis. This makes the viral DNA polymerase more susceptible to inhibition by Acyclovir's active form, thereby enhancing the overall antiviral effect.
Caption: Synergistic mechanism of this compound and Acyclovir.
References
Validation & Comparative
A Comparative Analysis of Xanthine Oxidase Inhibitors: Febuxostat Versus the Legacy of Burroughs Wellcome
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of febuxostat, a modern xanthine oxidase inhibitor, with the historical context of xanthine oxidase inhibitor development, exemplified by allopurinol, a compound that emerged from the seminal research at Burroughs Wellcome.
Initial inquiries for a direct comparison with a compound designated "BW 348U87" did not yield specific public domain data, suggesting this may be an internal, historical, or less-disclosed research code. However, extensive research into the development of xanthine oxidase inhibitors at Burroughs Wellcome points to the groundbreaking discovery of allopurinol.[1][2][3] Therefore, this guide will focus on a detailed comparison between febuxostat and allopurinol, providing valuable insights for researchers in the field.
Introduction to Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[4][5] Elevated levels of uric acid can lead to hyperuricemia, a precursor to the painful inflammatory condition known as gout.[6] Xanthine oxidase inhibitors are a cornerstone of therapy for managing hyperuricemia by reducing the production of uric acid.[6]
Febuxostat: A Modern, Non-Purine Selective Inhibitor
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[7] It forms a stable complex with both the oxidized and reduced forms of the enzyme, effectively blocking the active site and preventing substrate binding.[8] This non-competitive inhibition mechanism contributes to its sustained uric acid-lowering effect.[7]
Allopurinol: The Prototypical Xanthine Oxidase Inhibitor
Developed at the Burroughs Wellcome laboratories, allopurinol was a pioneering achievement in rational drug design.[1][9] It is a purine analog that acts as a substrate for xanthine oxidase, which then converts it to its active metabolite, oxypurinol.[3] Oxypurinol is a potent non-competitive inhibitor of the enzyme.[3]
Quantitative Comparison of Febuxostat and Allopurinol
The following tables summarize key quantitative data for febuxostat and allopurinol, providing a basis for objective comparison.
Table 1: In Vitro Potency Against Xanthine Oxidase
| Compound | Inhibition Constant (Ki) | IC50 | Source |
| Febuxostat | 0.6 - 2.6 nM | 1.8 - 2.9 nM | [8] |
| Oxypurinol (active metabolite of Allopurinol) | 1.5 - 2.5 µM | 2.9 µM | [8] |
Table 2: Clinical Efficacy in Lowering Serum Uric Acid (sUA)
| Drug (Dosage) | Percentage of Patients Achieving sUA < 6.0 mg/dL | Study Population | Source |
| Febuxostat (80 mg/day) | 48% | Gout patients with hyperuricemia | [6] |
| Febuxostat (120 mg/day) | 65% | Gout patients with hyperuricemia | [6] |
| Allopurinol (300 mg/day) | 22% | Gout patients with hyperuricemia | [6] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
A common method to determine the inhibitory potency of compounds against xanthine oxidase involves a spectrophotometric assay.
-
Enzyme Source: Bovine milk xanthine oxidase is a commercially available and frequently used source.
-
Substrate: Xanthine is used as the substrate.
-
Reaction: Xanthine oxidase catalyzes the conversion of xanthine to uric acid. This reaction can be monitored by measuring the increase in absorbance at 295 nm, which is characteristic of uric acid.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the test compound (e.g., febuxostat or oxypurinol).
-
Data Analysis: The rate of uric acid formation is measured for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by plotting the enzyme activity against the inhibitor concentration. The inhibition constant (Ki) can be determined through further kinetic studies, such as Lineweaver-Burk plots, to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Signaling Pathways and Experimental Workflows
Uric Acid Production Pathway and Inhibition
The following diagram illustrates the final steps of purine catabolism and the points of inhibition by febuxostat and allopurinol.
Caption: Inhibition of uric acid synthesis by febuxostat and allopurinol.
Experimental Workflow for Comparing Xanthine Oxidase Inhibitors
The logical flow for a comparative study of xanthine oxidase inhibitors is depicted below.
Caption: A typical drug discovery and development workflow.
Conclusion
Febuxostat represents a significant advancement in the management of hyperuricemia, offering a potent and selective non-purine-based inhibition of xanthine oxidase. While a direct comparison with the specific compound "this compound" is not feasible due to a lack of public data, a comparative analysis with allopurinol, the pioneering xanthine oxidase inhibitor from Burroughs Wellcome, highlights the evolution of therapeutic strategies in this area. The superior in vitro potency and clinical efficacy of febuxostat in lowering serum uric acid levels underscore the progress made in the field of enzyme inhibitor drug design. This guide provides a foundational understanding for researchers engaged in the development of novel therapies for conditions associated with hyperuricemia.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. researchopenworld.com [researchopenworld.com]
- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. List of xanthine oxidase inhibitors: Uses, common brands, and safety information [singlecare.com]
- 7. WO2014140868A2 - Xanthine oxidase inhibitor formulations - Google Patents [patents.google.com]
- 8. Allopurinol - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Validation of BW 348U87's inhibitory effect on xanthine oxidase
A critical review of established inhibitors of xanthine oxidase reveals significant differences in potency and mechanism of action. This guide provides a comparative analysis of key inhibitors, supported by experimental data and detailed protocols, to aid researchers in drug discovery and development.
Initial investigations into the compound BW 348U87 as a xanthine oxidase inhibitor have shown no supporting evidence in publicly available scientific literature. Instead, research consistently identifies this compound as a ribonucleotide reductase inhibitor, which has been studied for its synergistic antiviral effects with acyclovir.[1][2][3][4] Therefore, this guide will focus on the validation and comparison of well-established and clinically relevant xanthine oxidase inhibitors: allopurinol and febuxostat.
Comparative Inhibitory Potency
The efficacy of a xanthine oxidase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency.
| Inhibitor | IC50 Value (Uric Acid Formation) | Inhibition Type |
| Allopurinol | 2.9 µM | Competitive |
| Febuxostat | 1.8 nM | Mixed-type |
Data sourced from multiple in vitro studies.[2][5][6] It is important to note that IC50 values can vary depending on the specific experimental conditions.
Febuxostat demonstrates significantly greater potency in inhibiting xanthine oxidase compared to allopurinol, with an IC50 value in the nanomolar range, making it over 1000 times more potent in vitro.[2][5]
Mechanisms of Inhibition
Allopurinol , a purine analog, acts as a competitive inhibitor of xanthine oxidase.[1][7][8] It is a structural analog of hypoxanthine and is itself metabolized by xanthine oxidase to its active metabolite, oxypurinol (or alloxanthine).[1][3][4] Oxypurinol is also an inhibitor of the enzyme and has a longer half-life, contributing significantly to the therapeutic effect.[3][4]
Febuxostat , a non-purine inhibitor, exhibits a mixed-type inhibition mechanism.[2][6] This means it can bind to both the free enzyme and the enzyme-substrate complex.[6] Febuxostat binds to a channel leading to the molybdenum active center of the enzyme, effectively blocking substrate access.[2]
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the inhibitory effect of a compound on xanthine oxidase activity by measuring the formation of uric acid.
1. Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Test Inhibitor (e.g., Allopurinol, Febuxostat) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 295 nm
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay is typically in the range of 0.01-0.2 U/mL.[9]
-
Substrate Solution: Prepare a stock solution of xanthine in the same buffer. The final concentration in the assay is typically around 150 µM.[9]
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitor to determine the IC50 value. A vehicle control (e.g., DMSO) should also be prepared.
3. Assay Procedure:
-
In a 96-well plate, add a specific volume of the test inhibitor solution (or vehicle control) and the xanthine oxidase enzyme solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes).[9]
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.
-
Immediately measure the increase in absorbance at 295 nm over time. This corresponds to the formation of uric acid.[9][10]
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
4. Data Analysis:
-
The percentage of inhibition is calculated using the formula: (1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)) x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Pathway and Process
To better understand the mechanism of inhibition and the experimental procedure, the following diagrams are provided.
Caption: Purine degradation pathway and points of inhibition.
Caption: Experimental workflow for Xanthine Oxidase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. BW-348U87 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Potential for combined therapy with 348U87, a ribonucleotide reductase inhibitor, and acyclovir as treatment for acyclovir-resistant herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthine Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A xanthine oxidase inhibit activity component from biotransformation of cholesterol by Streptomyces cellulosae WHX1301 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthine Oxidase (XOD) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 10. The effects of xanthine oxidase inhibitor in patients with chronic heart failure complicated with hyperuricemia: a prospective randomized controlled clinical trial of topiroxostat vs allopurinol-study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Xanthine Oxidase Inhibitors with Allopurinol (BW 348U87)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of novel xanthine oxidase (XO) inhibitors against the clinically established drug, allopurinol (formerly known as BW 348U87). Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated uric acid levels can lead to hyperuricemia and gout.[1][2] Inhibition of this enzyme is a key therapeutic strategy for managing these conditions.[1][2] This document summarizes available preclinical data to facilitate an objective comparison of the performance of emerging XO inhibitors.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a primary measure of the potency of an inhibitor. The following table summarizes the in vitro XO inhibitory activities of several novel compounds in comparison to allopurinol and another widely used inhibitor, febuxostat. It is important to note that these values are compiled from various studies, and experimental conditions may differ.
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Allopurinol (this compound) | 0.2 - 50 | Competitive | [3][4] |
| Febuxostat | 0.0018 (1.8 nM) | Mixed-type / Non-competitive | [3] |
| Xanthine oxidase-IN-4 | 0.039 | Not Reported | [1] |
| Compound 4 (Allopurinol Derivative) | Weaker than Allopurinol | Not Reported | [5] |
| 2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivatives | 0.0181 - 0.5677 | Mixed-type | [6] |
| 7,8-benzoflavone | 0.6 | Mixed-type | [6] |
| N-(9,10-anthraquinone-2-carbonyl)amino acid derivative 33 | 2.9 | Not Reported | [7] |
| Schiff base zinc(ii) complex 44 | 7.23 | Not Reported | [7] |
| Pyrazole-based 1,3,4-oxadiazole derivative 41 | 72.4 | Not Reported | [7] |
| LC350189 | Comparable to Febuxostat (in vitro) | Selective | [8] |
| ALS-28 | Kᵢ = 2.7 | Competitive | [9] |
In Vivo Efficacy in Hyperuricemia Models
The in vivo efficacy of xanthine oxidase inhibitors is primarily assessed by their ability to lower serum uric acid levels in animal models of hyperuricemia, often induced by potassium oxonate.
| Compound | Animal Model | Dosage | Effect on Serum Uric Acid Levels | Reference |
| Allopurinol (this compound) | Potassium oxonate-induced hyperuricemic rats | 5 mg/kg (oral) | Significant reduction | |
| Febuxostat | Potassium oxonate and hypoxanthine-induced hyperuricemia in mice | 5 mg/kg (oral) | Significant reduction | [10] |
| Xanthine oxidase-IN-4 | Potassium oxonate-induced hyperuricemia in rats | 10 mg/kg (oral) | Significant reduction | |
| 2-arylbenzo[b]furan derivative | Potassium oxonate–induced hyperuricemic mice | Not specified | Dose-dependent reduction | [6] |
| Isonicotinohydrazides | In vivo mouse model | 50 mg/kg | 28% and 44% inhibition of XO activity (compared to 100% for allopurinol at the same dose) | [6] |
| LC350189 | Healthy human subjects (MAD study) | 200 mg/day for 7 days | Similar or higher reduction compared to febuxostat 80 mg | [8] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk or microbial source)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test compound
-
Allopurinol (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Reagents: Prepare a stock solution of xanthine in the buffer. Dissolve the test compound and allopurinol in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.
-
Assay Mixture: In a 96-well plate, add the test solution (e.g., 50 µL), phosphate buffer (e.g., 35 µL), and a freshly prepared xanthine oxidase enzyme solution (e.g., 30 µL of 0.01-0.2 units/mL).[11][12]
-
Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.[11][12]
-
Initiation of Reaction: Start the reaction by adding the xanthine substrate solution (e.g., 60 µL of 150 µM xanthine).[11]
-
Measurement: Immediately measure the increase in absorbance at 295 nm over a period of 3 to 4 minutes. This absorbance change corresponds to the formation of uric acid.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined relative to a vehicle control (containing DMSO but no inhibitor). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[11]
In Vivo Hyperuricemia Model and Efficacy Assessment
This protocol describes a common animal model to evaluate the in vivo efficacy of xanthine oxidase inhibitors.
Materials:
-
Male Kunming mice or Sprague-Dawley rats
-
Potassium Oxonate (to induce hyperuricemia by inhibiting uricase)
-
Hypoxanthine (substrate for xanthine oxidase)
-
Test compound
-
Allopurinol or Febuxostat (reference drug)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies
-
Uric acid assay kit
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week.
-
Model Induction: Induce hyperuricemia by administering potassium oxonate (e.g., 250-300 mg/kg, intraperitoneally) 1 hour before the administration of the test compound or vehicle.[10]
-
Dosing: Administer the test compound, reference drug, or vehicle orally (gavage). Dosing may occur once or daily for a specified period (e.g., 7 days).[10]
-
Substrate Administration: Administer hypoxanthine (e.g., 300 mg/kg, oral gavage) shortly after the test compound to provide the substrate for uric acid production.[10]
-
Blood Collection: At a specified time point after dosing (e.g., 1 or 2 hours), collect blood samples via retro-orbital sinus or cardiac puncture under anesthesia.
-
Serum Analysis: Separate the serum by centrifugation and measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.[10]
-
Data Analysis: Compare the serum uric acid levels of the treatment groups with the hyperuricemic model group (vehicle control). Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed reductions.[10]
Visualizations
Caption: Inhibition of the xanthine oxidase pathway by novel inhibitors and allopurinol.
Caption: A generalized workflow for the evaluation of novel xanthine oxidase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, and tolerability of LC350189, a novel xanthine oxidase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. revistabionatura.com [revistabionatura.com]
- 12. 2.7. Xanthine Oxidase Inhibitory Activity Assay [bio-protocol.org]
Unveiling the Selectivity of BW 348U87: A Comparative Analysis of a Ribonucleotide Reductase Inhibitor
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of an investigational compound is paramount. This guide provides a comparative analysis of BW 348U87, a ribonucleotide reductase (RNR) inhibitor, focusing on its selectivity and off-target effects based on available data.
Developed by Burroughs Wellcome, this compound was primarily investigated for its antiviral properties, particularly against herpes simplex virus (HSV). Its mechanism of action centers on the inhibition of ribonucleotide reductase, a critical enzyme for DNA synthesis. This guide synthesizes the available information to present a clear picture of this compound's interaction with other enzymes, offering valuable insights for researchers exploring RNR inhibitors and antiviral drug development.
Quantitative Analysis of Enzyme Inhibition
| Target Enzyme | IC50 (µM) | Compound | Notes |
| Herpes Simplex Virus Type 1 (HSV-1) RNR | Data not available | This compound | Potent inhibition is inferred from synergistic effects with acyclovir against HSV. |
| Mammalian RNR | Data not available | This compound | This compound is reported to be a less potent inhibitor of mammalian RNR compared to viral RNR, which forms the basis of its therapeutic window. |
Note: Specific IC50 values for this compound against purified HSV and mammalian RNR are not consistently reported in the available literature. The enhanced efficacy in combination with acyclovir against acyclovir-resistant HSV strains, which often have altered viral thymidine kinase but intact RNR, strongly supports the targeted inhibition of viral RNR.[1]
Comparative Selectivity with Other RNR Inhibitors
To provide context, the following table compares the activity of other known ribonucleotide reductase inhibitors.
| Compound | Target RNR | IC50 (µM) | Reference |
| Hydroxyurea | Mammalian RNR | ~100 | General knowledge |
| Gemcitabine (dFdCTP) | Mammalian RNR | ~1 | General knowledge |
| Triapine (3-AP) | Mammalian RNR | ~0.1 | General knowledge |
This comparison highlights the varying potencies of different RNR inhibitors. While direct quantitative comparison with this compound is challenging due to the lack of specific IC50 values, the focus of this compound's development was on achieving selectivity for the viral enzyme over the host's.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the cross-reactivity of RNR inhibitors like this compound.
Ribonucleotide Reductase (RNR) Activity Assay (Radiometric Method)
This assay measures the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
Materials:
-
Purified viral or mammalian ribonucleotide reductase
-
[³H]-Cytidine diphosphate ([³H]-CDP)
-
ATP, dithiothreitol (DTT)
-
Reaction buffer (e.g., HEPES buffer with MgCl₂)
-
This compound or other test compounds
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, DTT, and the purified RNR enzyme.
-
Add varying concentrations of this compound or the control compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the radiolabeled substrate, [³H]-CDP.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding cold TCA to precipitate the macromolecules.
-
Centrifuge the samples to pellet the precipitate.
-
The supernatant, containing the [³H]-dCDP product, is collected.
-
The amount of radioactivity in the supernatant is quantified using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
DNA Polymerase Inhibition Assay
This assay determines if the test compound inhibits the activity of DNA polymerase, a potential off-target enzyme.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α, β, or viral DNA polymerase)
-
Activated DNA template-primer (e.g., calf thymus DNA)
-
Deoxynucleotide triphosphates (dNTPs), including one radiolabeled dNTP (e.g., [³H]-dTTP)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂ and KCl)
-
This compound or other test compounds
-
Glass fiber filters
-
TCA
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all four dNTPs (with one being radiolabeled).
-
Add varying concentrations of this compound or the control compound.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Spot the reaction mixture onto glass fiber filters.
-
Wash the filters with cold TCA to remove unincorporated radiolabeled dNTPs.
-
The filters are then washed with ethanol and dried.
-
The radioactivity retained on the filters, representing the incorporated [³H]-dTMP, is measured using a scintillation counter.
-
The inhibitory effect is calculated by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the evaluation of this compound, the following diagrams are provided.
References
Unveiling the Nature of BW 348U87 Inhibition: A Guide to its Reversibility
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of antiviral drug development, understanding the precise mechanism of action of inhibitory compounds is paramount. This guide provides a comparative analysis of BW 348U87, a known inhibitor of herpes simplex virus (HSV) ribonucleotide reductase (RNR), with a focus on elucidating the reversible nature of its inhibitory activity. While direct kinetic studies confirming the reversibility of this compound are not extensively published, this guide synthesizes available information and presents established methodologies for such a determination.
This compound, a thiocarbonohydrazone derivative, acts synergistically with acyclovir to combat herpes simplex virus infections. Its primary target is the viral ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides, the building blocks of viral DNA. The efficacy of this compound as an antiviral agent hinges on its ability to disrupt this essential enzymatic process.
Comparative Inhibitor Analysis
To understand the potential reversibility of this compound, it is instructive to compare it with other known ribonucleotide reductase inhibitors.
| Inhibitor | Target Enzyme | Mechanism of Inhibition | Reversibility | Key Characteristics |
| This compound | Herpes Simplex Virus Ribonucleotide Reductase | Not definitively established | To be determined | Synergistic with acyclovir |
| Hydroxyurea | Ribonucleotide Reductase | Quenches the tyrosyl free radical of the R2 subunit | Reversible | Cell cycle-dependent activity; can induce resistance |
| NSAH (naphthyl salicylic acyl hydrazone) | Human Ribonucleotide Reductase | Competitive inhibitor binding to the catalytic site of the R1 subunit | Reversible[1] | Non-nucleoside small molecule |
| Gemcitabine (diphosphate form) | Ribonucleotide Reductase | Suicide inhibitor; irreversibly inactivates the enzyme | Irreversible | Nucleoside analog with broad anticancer activity |
Experimental Protocols for Determining Reversibility
The reversibility of an enzyme inhibitor is a critical parameter that dictates its pharmacological profile. Standard experimental protocols to determine the nature of inhibition include dialysis, jump-dilution, and enzyme kinetics studies.
Dialysis Method
This method physically separates the inhibitor from the enzyme-inhibitor complex.
Protocol:
-
Incubate the target enzyme (HSV ribonucleotide reductase) with a saturating concentration of this compound to allow for complex formation.
-
Place the enzyme-inhibitor mixture in a dialysis bag with a molecular weight cut-off that retains the enzyme but allows the smaller inhibitor to pass through.
-
Dialyze against a large volume of inhibitor-free buffer for an extended period (e.g., 24-48 hours) with several buffer changes.
-
After dialysis, measure the enzymatic activity of the retained enzyme.
-
Interpretation: Recovery of enzyme activity to a level comparable to the untreated enzyme indicates reversible inhibition. Lack of activity recovery suggests irreversible inhibition.
Jump-Dilution Method
This technique rapidly reduces the concentration of the free inhibitor, allowing for the observation of the dissociation of the enzyme-inhibitor complex.
Protocol:
-
Pre-incubate the enzyme with a high concentration of this compound.
-
Rapidly dilute the mixture into a reaction solution containing the substrate, such that the final concentration of the inhibitor is significantly below its Ki (inhibition constant).
-
Monitor the progress of the enzymatic reaction over time.
-
Interpretation: A time-dependent increase in the reaction rate, indicating the dissociation of the inhibitor from the enzyme, is characteristic of a reversible inhibitor. A sustained low reaction rate suggests irreversible inhibition.
Enzyme Kinetic Studies (Michaelis-Menten and Lineweaver-Burk Analysis)
These studies determine the type of reversible inhibition (e.g., competitive, non-competitive, uncompetitive).
Protocol:
-
Measure the initial reaction rates of HSV ribonucleotide reductase at various substrate concentrations in the absence of this compound.
-
Repeat the measurements in the presence of several fixed concentrations of this compound.
-
Plot the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Interpretation:
-
Competitive Inhibition: Vmax remains unchanged, while Km increases. Lineweaver-Burk plots will show lines intersecting at the y-axis.
-
Non-competitive Inhibition: Vmax decreases, while Km remains unchanged. Lineweaver-Burk plots will show lines intersecting on the x-axis.
-
Uncompetitive Inhibition: Both Vmax and Km decrease. Lineweaver-Burk plots will show parallel lines.
-
Logical Workflow for Characterizing Inhibition
The following diagram illustrates the logical workflow for characterizing the nature of this compound inhibition.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of key xanthine oxidase inhibitors: febuxostat, allopurinol, and topiroxostat. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of these compounds for the management of hyperuricemia and gout. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes the underlying biochemical pathway and experimental workflows.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of febuxostat, allopurinol, and its active metabolite oxypurinol, and topiroxostat, compiled from various clinical and pharmacokinetic studies.
| Parameter | Febuxostat | Allopurinol | Oxypurinol (active metabolite of Allopurinol) | Topiroxostat |
| Bioavailability (%) | ~49-85%[1][2] | 67-90%[3] | - | Good oral bioavailability[4] |
| Time to Peak (Tmax, h) | 1.0-1.5[1][5] | ~1.5[6] | 3-4[7] | <1.6[8] |
| Peak Plasma Conc. (Cmax) | Dose-dependent (e.g., 1.6 ± 0.6 µg/mL for 40 mg)[9] | Dose-dependent | Higher than allopurinol[10] | Dose-dependent (e.g., 478.40 ± 175.42 ng/mL for 40 mg fasting)[8] |
| Elimination Half-life (t½, h) | ~5-8[1][11] | 1-2[12] | ~15[12] | 2.5-3.7[8] |
| Metabolism | Primarily by conjugation (UGT enzymes) and oxidation (CYP enzymes)[1][11] | Rapidly metabolized to oxypurinol by xanthine oxidase[7][12] | - | Primarily by glucuronidation in the liver[4] |
| Excretion | Hepatic and renal routes; <5% excreted unchanged in urine[1] | ~80% recovered in urine within 24 hours, mainly as oxypurinol[10][13] | Primarily renal excretion[10] | Feces (40.9%) and urine (30.4%)[14] |
| Plasma Protein Binding (%) | ~99.2% (primarily to albumin)[1][11] | Negligibly bound[7][10] | Negligibly bound | >97.5%[14] |
Mechanism of Action: Inhibition of Purine Metabolism
Xanthine oxidase inhibitors exert their therapeutic effect by blocking the final two steps of purine metabolism, thereby reducing the production of uric acid. The following diagram illustrates this pathway.
Caption: Inhibition of uric acid synthesis by xanthine oxidase inhibitors.
Experimental Protocols
The determination of pharmacokinetic parameters for xanthine oxidase inhibitors typically involves the quantification of the drug and its metabolites in biological matrices, most commonly plasma. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent analytical techniques employed.
General Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for a clinical pharmacokinetic study of a xanthine oxidase inhibitor.
Caption: Generalized workflow for a pharmacokinetic study.
Detailed Methodologies for Bioanalysis
1. Febuxostat Quantification by LC-MS/MS
-
Sample Preparation: A common method involves liquid-liquid extraction (LLE) from human plasma. For instance, 100 µL of plasma can be extracted with diethyl ether after the addition of an internal standard (e.g., febuxostat-d7).[10]
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column (e.g., Zorbax C18). A mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate) is used in an isocratic or gradient elution mode.[10]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The precursor to product ion transitions for febuxostat is typically m/z 317.1 → 261.1.[10]
2. Allopurinol and Oxypurinol Quantification by HPLC
-
Sample Preparation: A simple protein precipitation method is often employed. Trichloroacetic acid is added to plasma or urine samples to precipitate proteins, followed by centrifugation. The resulting supernatant is then neutralized before injection.[7]
-
Chromatographic Separation: Reversed-phase HPLC with an octadecylsilane (ODS) column is used. The mobile phase composition is adjusted based on the matrix; for example, a sodium acetate buffer at pH 7.2 for plasma and pH 5.0 for urine.[7]
-
Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set to an appropriate value for both allopurinol and oxypurinol (e.g., 254 nm).[15]
3. Topiroxostat Quantification by LC-MS/MS
-
Sample Preparation: Protein precipitation with acetonitrile is a frequently used method for extracting topiroxostat from plasma. The supernatant is then diluted with water before analysis.[6]
-
Chromatographic Separation: Separation can be performed on a C18 column (e.g., ACE Excel 5 C18-PFP) with a gradient elution using a mobile phase of an aqueous buffer (e.g., 2 mM ammonium acetate in 0.1% formic acid) and acetonitrile.[6]
-
Mass Spectrometric Detection: Positive ionization mode with MRM is used for quantification. The transition for topiroxostat is m/z 249.2 → 221.1.[6]
This guide provides a foundational comparison of the pharmacokinetic profiles of febuxostat, allopurinol, and topiroxostat. For more in-depth information and specific study details, readers are encouraged to consult the cited literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthine oxidase in the context of purine metabolism [pfocr.wikipathways.org]
- 3. Population pharmacokinetic analysis of febuxostat with high focus on absorption kinetics and food effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Bioequivalence of Two Formulations of Febuxostat 40-Mg and 80-Mg Tablets: A Randomized, Open-Label, 4-Way Crossover Study in Healthy Chinese Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative liquid chromatography of allopurinol and oxypurinol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Uric acid transport and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
Validating Xanthine Oxidase Inhibition: A Comparative Analysis of Novel and Established Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel xanthine oxidase inhibitor, Xanthine Oxidase-IN-5, with the established drugs allopurinol and febuxostat. The guide includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations to elucidate the underlying biochemical pathways and experimental workflows.
Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a precursor to conditions such as gout.[2] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. This guide evaluates the specificity of Xanthine Oxidase-IN-5 and compares its performance against the widely used inhibitors allopurinol and febuxostat.
Comparative Inhibitory Potency
The efficacy of a xanthine oxidase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
| Inhibitor | IC50 Value | Inhibition Type | Key Properties |
| Xanthine Oxidase-IN-5 | 0.70 µM | - | Orally active, potent hypouricemic effects in rat models. |
| Allopurinol | 0.2 - 50 µM (a more specific value of 2.9 µM is also reported) | Competitive | A purine analog that is metabolized to the more potent inhibitor, oxypurinol. |
| Febuxostat | 1.8 nM (Ki = 0.6 nM) | Mixed-type | A non-purine selective inhibitor, approximately 1000-fold more potent than allopurinol. |
Note: IC50 and Ki values can vary between studies depending on the specific experimental conditions.
Experimental Protocols for Validating Specificity
Accurate determination of an inhibitor's specificity for xanthine oxidase is crucial to minimize off-target effects and ensure therapeutic efficacy. The following protocols outline standard in vitro methods for assessing inhibitor potency.
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This assay measures the production of uric acid, which absorbs light at 295 nm.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test inhibitor (e.g., Xanthine Oxidase-IN-5)
-
Positive control (e.g., allopurinol, febuxostat)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Prepare a series of dilutions of the test inhibitor and positive control in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Xanthine oxidase solution
-
Varying concentrations of the test inhibitor or control.
-
-
Include a negative control (vehicle, typically DMSO) and a blank (no enzyme).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the xanthine substrate solution to each well.
-
Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Uric Acid Production Assay
This assay validates the inhibitor's activity in a cellular context.
Procedure:
-
Cell Culture: Culture a suitable cell line (e.g., hepatocytes, renal cells) in appropriate media.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 2-4 hours).
-
Uric Acid Induction: Induce uric acid production by adding xanthine or hypoxanthine to the cell culture medium (e.g., final concentration of 100-200 µM).
-
Incubation and Sample Collection: Incubate for an appropriate time (e.g., 24 hours). Collect the cell culture supernatant or lyse the cells.
-
Uric Acid Measurement: Measure the uric acid concentration using a commercial uric acid assay kit.
-
Data Analysis: Determine the IC50 value by plotting the uric acid concentration against the inhibitor concentration.
Visualizing the Biochemical and Experimental Landscape
To provide a clearer understanding of the context and methodology of xanthine oxidase inhibition, the following diagrams have been generated.
Off-Target Effects and Safety Considerations
While potent inhibition of the target enzyme is desirable, the potential for off-target effects is a critical consideration in drug development.
-
Allopurinol: As a purine analog, allopurinol can interfere with other enzymes involved in purine and pyrimidine metabolism.[3] Common side effects include skin rash, gastrointestinal issues, and in rare cases, severe hypersensitivity reactions.[4][5]
-
Febuxostat: Being a non-purine inhibitor, febuxostat is generally more selective for xanthine oxidase. However, it has been associated with an increased risk of cardiovascular events in some patients.[6][7] Other side effects can include liver function abnormalities and nausea.[7]
-
Xanthine Oxidase-IN-5: As a novel compound, comprehensive data on its off-target effects and long-term safety profile are not yet available and would require further investigation.
Conclusion
The validation of a new drug candidate's specificity is a cornerstone of preclinical research. This guide provides a framework for the comparative evaluation of xanthine oxidase inhibitors. While Xanthine Oxidase-IN-5 shows promise as a potent inhibitor, further studies are required to fully characterize its specificity and safety profile in comparison to established drugs like allopurinol and febuxostat. The experimental protocols and data presented here offer a foundation for researchers to conduct their own rigorous evaluations of novel xanthine oxidase inhibitors.
References
- 1. Purine catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 7 Allopurinol Side Effects and How to Manage Them - GoodRx [goodrx.com]
- 5. Allopurinol (Lopurin, Zyloprim): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Febuxostat Side Effects: Common, Severe, Long Term [drugs.com]
- 7. drugs.com [drugs.com]
Benchmarking BW 348U87 against other purine analogue inhibitors
A comprehensive analysis of key purine analogue inhibitors, their mechanisms of action, and experimental evaluation.
Introduction:
Purine analogues are a class of antimetabolites that mimic the structure of natural purines, such as adenine and guanine.[1] This structural similarity allows them to interfere with the synthesis and function of nucleic acids (DNA and RNA), making them crucial in the treatment of various diseases, particularly cancers and viral infections.[1][2] By inhibiting key enzymes involved in purine metabolism or by being incorporated into DNA and RNA, these compounds can halt cell proliferation and induce cell death.[3] This guide provides a comparative overview of selected purine analogue inhibitors, detailing their mechanisms, experimental evaluation protocols, and relevant biological pathways.
While this guide aims to provide a broad comparison, it is important to note that the specific compound "BW 348U87" was not identified as a purine analogue inhibitor in the available literature. The information presented herein focuses on well-established and clinically relevant purine analogues.
Comparative Analysis of Purine Analogue Inhibitors
The following table summarizes the key characteristics of three distinct purine analogue inhibitors, highlighting their different targets and therapeutic applications.
| Inhibitor | Target(s) | Mechanism of Action | Primary Therapeutic Applications |
| Mercaptopurine | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), PRPP amidotransferase | Converted to thioinosine monophosphate (TIMP), which inhibits de novo purine synthesis and can be incorporated into DNA and RNA, leading to cytotoxicity.[3][4] | Acute lymphoblastic leukemia (ALL)[4] |
| Fludarabine | DNA polymerase, Ribonucleotide reductase | After conversion to its triphosphate form, it inhibits DNA synthesis by interfering with DNA polymerases and ribonucleotide reductase. It is also incorporated into both DNA and RNA.[3][5] | Chronic lymphocytic leukemia (CLL), Non-Hodgkin's lymphoma[5][6] |
| Allopurinol | Xanthine Oxidase | A competitive inhibitor of xanthine oxidase, it blocks the conversion of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels.[7][8] | Gout, Hyperuricemia associated with tumor lysis syndrome[4][7] |
Experimental Protocols
Determination of IC50 for Xanthine Oxidase Inhibition
This protocol describes a common in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a purine analogue inhibitor, such as allopurinol, against xanthine oxidase.[9] The assay measures the enzymatic conversion of xanthine to uric acid by monitoring the increase in absorbance at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)[9]
-
Xanthine (substrate)[9]
-
Test Inhibitor (e.g., Allopurinol)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)[9]
-
DMSO (for dissolving the inhibitor)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes[9]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare a stock solution of xanthine in potassium phosphate buffer.
-
Prepare a working solution of xanthine oxidase in cold potassium phosphate buffer immediately before use.[9]
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, prepare reaction mixtures containing potassium phosphate buffer and serial dilutions of the test inhibitor. Include a positive control with a known inhibitor and a negative control with no inhibitor.[9]
-
Add the xanthine solution to each well/cuvette.
-
Pre-incubate the mixtures at a constant temperature (e.g., 25°C or 37°C) for a few minutes.[9]
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the xanthine oxidase solution to each well/cuvette.[9]
-
Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]
Visualizing Pathways and Workflows
Signaling Pathways and Experimental Designs
Diagrams generated using Graphviz provide clear visualizations of complex biological processes and experimental procedures.
Caption: Inhibition points of mercaptopurine, allopurinol, and fludarabine in the purine metabolism pathway.
Caption: Experimental workflow for determining the IC50 of a xanthine oxidase inhibitor.
Caption: Logical classification of representative purine analogue inhibitors based on their primary mechanism.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Study of Intravesical BCG in Combination With ALT-803 in Patients With Non-Muscle Invasive Bladder Cancer | Clinical Research Trial Listing [centerwatch.com]
- 5. Purine nucleoside analogues and combination therapies in B-cell chronic lymphocytic leukemia: dawn of a new era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. logan.testcatalog.org [logan.testcatalog.org]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. allclinicaltrials.com [allclinicaltrials.com]
- 9. A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Antitumor Activity of TNG348 Single Agent and in Combination with a PARP Inhibitor in Patients with BRCA ½ Mutant or Other HRD+ Advanced or Metastatic Solid Tumors. | Dana-Farber Cancer Institute [dana-farber.org]
Reproducibility of BW 348U87 (Remacemide Hydrochloride) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the research findings on BW 348U87, chemically known as Remacemide Hydrochloride. The focus is on the reproducibility of its pharmacological effects across different preclinical and clinical studies. Remacemide has been investigated primarily for its anticonvulsant and neuroprotective properties.
Executive Summary
Remacemide Hydrochloride (this compound) is a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that also blocks voltage-dependent sodium channels.[1] Its primary active metabolite, desglycinyl-remacemide, is significantly more potent in its NMDA receptor antagonism.[2] Research across various laboratories consistently demonstrates its anticonvulsant activity in a range of animal models and as an adjunctive therapy in clinical trials for epilepsy. While the neuroprotective effects in animal models of cerebral ischemia are also reported, the translation of these findings to clinical efficacy in stroke has been challenging, a common issue for many neuroprotective agents.[3][4][5] This guide synthesizes data from multiple studies to assess the consistency and reproducibility of these findings.
Mechanism of Action: A Consistent Picture
The dual mechanism of action of remacemide and its active metabolite is a well-replicated finding across multiple independent studies.
-
NMDA Receptor Antagonism: Remacemide and, more potently, its desglycinated metabolite, act as uncompetitive antagonists at the NMDA receptor channel.[2] This has been consistently demonstrated through [3H]MK-801 binding assays and electrophysiological studies in various preparations, including cerebral cortical membranes and hippocampal neurons.[2][6] The low affinity of the parent compound is thought to contribute to its favorable safety profile compared to other high-affinity NMDA antagonists like MK-801, which are associated with significant behavioral side effects.[2]
-
Sodium Channel Blockade: In addition to NMDA receptor antagonism, remacemide and its metabolite have been shown to block voltage-gated sodium channels.[1][7] This has been confirmed in studies using rat cortical synaptosomes, where both compounds reduced veratridine-stimulated Na+ influx.[7] This action is a common feature of many established antiepileptic drugs.[6]
The following diagram illustrates the dual mechanism of action of Remacemide and its active metabolite.
Caption: Dual mechanism of Remacemide and its active metabolite.
Preclinical Anticonvulsant Activity: Consistent Efficacy Across Models
The anticonvulsant properties of remacemide have been reliably demonstrated in a variety of preclinical models across different laboratories.
| Animal Model | Seizure Type | Reported ED50 Range (mg/kg) | Key Findings | Reference |
| Mouse (MES) | Generalized Tonic-Clonic | 6-60 | Effective in preventing tonic hindlimb extension. | [2] |
| Rat (MES) | Generalized Tonic-Clonic | 15-30 | Dose-dependent protection. | [2] |
| Amygdala Kindling (Rat) | Focal Seizures | Not specified | Reduced seizure severity and after-discharge duration. | [8] |
Experimental Protocols:
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures via corneal or auricular electrical stimulation. The endpoint is typically the prevention of the tonic hindlimb extension phase of the seizure. Animals are administered remacemide or vehicle at various time points before the electrical stimulus.
-
Amygdala Kindling Model: This model of focal epilepsy is established by repeated, low-intensity electrical stimulation of the amygdala, leading to progressively more severe seizures. The effect of remacemide is assessed by its ability to reduce the seizure stage and the duration of the after-discharge recorded on an electroencephalogram (EEG).
The reported effective dose (ED50) range of 6-60 mg/kg across different species and routes of administration indicates a consistent anticonvulsant effect, although the exact potency varies, which is expected due to species-specific metabolic differences.[2]
Neuroprotective Effects in Preclinical Stroke Models: A Less Clear Picture
Several studies have reported the neuroprotective effects of remacemide in animal models of focal cerebral ischemia. However, the reproducibility of these findings and their translation to clinical settings are less straightforward.
| Animal Model | Ischemia Model | Treatment Paradigm | Key Findings | Reference |
| Cat | Permanent Middle Cerebral Artery Occlusion (MCAO) | Pre-treatment | Significant reduction in ischemic damage volume. | [9] |
| Rat | Focal Ischemia Models | Not specified | Reports of reduced infarct volumes and improved functional outcomes. | [6] |
Experimental Protocols:
-
Middle Cerebral Artery Occlusion (MCAO): This surgical model involves the occlusion of the MCA, a major blood vessel supplying the brain, to induce a stroke. The occlusion can be permanent or transient. The primary outcome is the volume of the resulting brain infarct, typically measured by histological staining.
While preclinical studies showed promise, the neuroprotective effects of many NMDA antagonists, including remacemide, have generally failed to translate into clinical benefits in human stroke trials.[3][4][5] This discrepancy is a well-documented challenge in stroke research and is attributed to factors such as the heterogeneity of human stroke, narrow therapeutic windows, and differences between animal models and human pathophysiology.[5]
The following workflow illustrates a typical preclinical study design for evaluating neuroprotection.
Caption: Preclinical workflow for neuroprotection studies.
Clinical Trials in Epilepsy: Reproducible Efficacy as Adjunctive Therapy
Several double-blind, placebo-controlled clinical trials have investigated the efficacy of remacemide as an add-on therapy for patients with refractory epilepsy. The findings across these studies are generally consistent.
| Study | Patient Population | Doses Studied (mg/day) | Key Findings | Reference |
| Multicenter Trial (Q.I.D. regimen) | 252 adults with refractory epilepsy | 300, 600, 1200 | Significant increase in responder rate at 1200 mg/day compared to placebo. | [10][11] |
| Multicenter Trial (B.I.D. regimen) | 262 adults with refractory epilepsy | 300, 600, 800 | Statistically significant increase in responder rate at 800 mg/day compared to placebo. | [12] |
| Monotherapy Trial | Newly diagnosed epilepsy | 600 | Inferior efficacy compared to carbamazepine. | [13] |
Key Observations and Reproducibility:
-
Adjunctive Therapy: Multiple studies have consistently shown that remacemide is effective in reducing seizure frequency when used as an add-on to other antiepileptic drugs.[10][11][12]
-
Dose-Response: A dose-dependent effect is observed, with higher doses generally leading to a greater percentage of responders.[10][11][12]
-
Monotherapy: As a monotherapy, remacemide was found to be less effective than the standard antiepileptic drug carbamazepine.[13]
-
Tolerability: The reported adverse events, primarily related to the central nervous system and gastrointestinal system (e.g., dizziness, somnolence, gastrointestinal disturbance), are consistent across trials and are generally described as mild to moderate in severity.[10][12]
The logical relationship for assessing clinical trial outcomes is depicted below.
Caption: Assessment logic in clinical trials.
Conclusion
The research findings on this compound (Remacemide Hydrochloride) demonstrate a good degree of reproducibility in several key areas. The dual mechanism of action as a low-affinity NMDA receptor antagonist and sodium channel blocker is well-established across multiple independent laboratory studies. Its efficacy as an anticonvulsant in various preclinical models is also a consistent finding. In the clinical setting, the efficacy of remacemide as an adjunctive therapy for refractory epilepsy has been reproduced in separate, well-controlled trials. However, the promising neuroprotective effects observed in animal models of stroke have not been successfully translated to clinical efficacy, highlighting a common and significant challenge in drug development for acute ischemic stroke. Overall, the preclinical and clinical data for remacemide in epilepsy provide a consistent and reproducible body of evidence.
References
- 1. Remacemide: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remacemide hydrochloride: a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Na(+) channel effects of remacemide and desglycinyl-remacemide in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies [mdpi.com]
- 9. Neuroprotective effect of remacemide hydrochloride in focal cerebral ischemia in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Remacemide hydrochloride as an add-on therapy in epilepsy: a randomized, placebo-controlled trial of three dose levels (300, 600 and 1200 mg/day) in a Q.I.D. regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Remacemide hydrochloride as an add-on therapy in epilepsy: a randomized, placebo-controlled trial of three dose levels (300, 600 and 800 mg/day) in a B.I.D. regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cognitive and psychomotor effects of remacemide and carbamazepine in newly diagnosed epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BW 348U87: A Guide for Laboratory Professionals
Essential Safety Notice: The specific chemical identity of "BW 348U87" could not be definitively established from publicly available information. The "BW" designation likely originates from the pharmaceutical company Burroughs Wellcome, and "348U87" is presumed to be an internal compound identifier. Without a precise chemical name and its corresponding Safety Data Sheet (SDS), providing substance-specific disposal instructions is not possible. The procedures outlined below are based on general best practices for the disposal of unknown or hazardous laboratory chemicals. It is imperative that users first attempt to identify the chemical by consulting original container labels, purchase records, or the providing research entity.
For the safe handling and disposal of any laboratory chemical, including the substance designated this compound, a systematic approach is crucial. This guide provides essential logistical and safety information to aid researchers, scientists, and drug development professionals in managing this compound responsibly within a laboratory setting.
Immediate Steps for Unidentified Chemicals
When the identity of a chemical is unknown, it must be treated as hazardous until proven otherwise. The primary goal is to prevent accidental exposure and environmental contamination.
-
Isolate the Material: Secure the container in a designated and properly ventilated chemical storage area, away from incompatible materials.
-
Consult Internal Resources: Contact your institution's Environmental Health and Safety (EHS) department immediately. They are the primary resource for guidance on handling and disposing of unknown substances.
-
Gather Information: Collect any available information about the compound, including its source, potential chemical class (if known), and any handling instructions that were provided with it.
General Disposal Protocol for Laboratory Chemicals
Once the chemical has been identified and the Safety Data Sheet (SDS) has been obtained, or if the substance must be disposed of as an unknown, the following procedural steps should be followed in consultation with your institution's EHS department.
| Step | Procedure | Key Considerations |
| 1. Hazard Assessment | Review the SDS (if available) or treat as a hazardous substance. | Identify physical, health, and environmental hazards. Pay close attention to sections covering toxicology, ecological information, and disposal considerations. |
| 2. Personal Protective Equipment (PPE) | Don appropriate PPE as specified in the SDS or as required for handling hazardous chemicals. | This typically includes safety goggles, a lab coat, and chemical-resistant gloves. |
| 3. Waste Segregation | Do not mix this compound with other waste streams unless explicitly permitted by EHS. | Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. |
| 4. Containerization | Place the waste in a chemically compatible container that is in good condition and has a secure, leak-proof lid. | The original container is often the best option if it is intact. |
| 5. Labeling | Clearly label the waste container with "Hazardous Waste," the chemical name (or "Unknown Chemical: this compound"), and any known hazard characteristics. | Proper labeling is critical for safe handling by waste management personnel. |
| 6. Storage | Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) until it is collected. | The SAA should be secure, well-ventilated, and have secondary containment. |
| 7. Arrange for Disposal | Follow your institution's procedures to request a hazardous waste pickup from the EHS department. | Provide all available information about the waste to ensure it is managed correctly. |
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
Disclaimer: This information is intended as a general guide. Always prioritize the specific procedures and requirements of your institution and local regulations. The safe disposal of chemical waste is the responsibility of the generator.
Navigating the Safe Handling of Research Compound BW 348U87: A General Protocol
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of pharmaceutical research and development, the proper handling of novel chemical entities is paramount to ensuring personnel safety and maintaining experimental integrity. While a specific Safety Data Sheet (SDS) for the research compound designated as BW 348U87 is not publicly available, a conservative and systematic approach to its handling, based on established laboratory safety principles, is essential. This guide provides a procedural framework for the safe management of this compound, from initial risk assessment to ultimate disposal.
Personal Protective Equipment (PPE): A Multi-tiered Approach
Given the uncharacterized nature of this compound, a comprehensive risk assessment should be the first step in determining the appropriate level of personal protective equipment. The following table summarizes the general levels of PPE, which should be selected based on the potential hazards associated with the compound and the specific procedures being performed. For a novel compound, it is prudent to start with a higher level of protection and adjust as more information becomes available.
| PPE Level | Description | Recommended Equipment |
| Level D | The minimum level of protection for nuisance-level hazards. | Safety glasses, lab coat, and standard chemical-resistant gloves (e.g., nitrile). |
| Level C | Required when the type of airborne substance is known, and the concentration is measured. | Full-face or half-mask air-purifying respirator, chemical-resistant gloves, and clothing. |
| Level B | Required when the highest level of respiratory protection is needed, with less skin protection. | Self-contained breathing apparatus (SCBA) or supplied-air respirator, and chemical-resistant suit. |
| Level A | Required for the highest level of skin, respiratory, and eye protection from hazardous vapors, gases, and particulates. | Fully encapsulating chemical-entry suit with a self-contained breathing apparatus (SCBA). |
For handling a novel compound like this compound in a research laboratory setting, at a minimum, Level D protection should be employed. However, if there is a potential for aerosolization or if the compound is suspected to be potent or toxic, Level C or higher should be considered.
Experimental Protocol: A Step-by-Step Guide for Safe Handling
A structured workflow is critical when working with a new chemical entity. The following protocol outlines a general procedure for handling this compound:
-
Risk Assessment: Before any handling, conduct a thorough risk assessment. Consider the potential routes of exposure (inhalation, dermal, ingestion), the quantities being used, and the procedures to be performed. Consult any available preliminary data on similar compounds.
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) Selection: Based on the risk assessment, select the appropriate level of PPE. For routine weighing and solution preparation of small quantities, this will typically include a lab coat, safety glasses with side shields or splash goggles, and appropriate chemical-resistant gloves.
-
Handling Procedures:
-
Always wash hands thoroughly before and after handling the compound.
-
Avoid eating, drinking, or smoking in the laboratory.
-
Use disposable equipment where possible to minimize cross-contamination and cleaning.
-
Keep containers of this compound tightly closed when not in use.
-
-
Spill Management: Be prepared for spills. Have a spill kit readily available that is appropriate for the scale of your work. In case of a spill, evacuate the immediate area, alert others, and follow your institution's established spill cleanup procedures.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.
Logical Workflow for PPE Selection
The following diagram illustrates a decision-making process for selecting the appropriate personal protective equipment when handling a chemical with unknown hazards.
Caption: Decision workflow for selecting appropriate PPE for a novel research compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of any chemical waste, including unused this compound and contaminated materials, must be done in accordance with institutional, local, and federal regulations. A general disposal plan involves the following steps:
-
Waste Segregation: Do not mix chemical waste with regular trash. All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips) should be collected in a designated, labeled hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed and are in secondary containment to prevent spills.
-
Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste. Do not pour any amount of this compound down the drain.
By adhering to these general safety and logistical guidelines, researchers can build a foundation of trust in their ability to handle novel compounds like this compound responsibly, ensuring both personal safety and the integrity of their scientific endeavors. Always prioritize a culture of safety and consult with your institution's EHS professionals for specific guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
